molecular formula C20H30O7 B013939 T-2 triol CAS No. 97373-21-2

T-2 triol

Cat. No.: B013939
CAS No.: 97373-21-2
M. Wt: 382.4 g/mol
InChI Key: DDAUKBBLCGQHIP-UHFFFAOYSA-N
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Description

T2 Triol is a trichothecene.

Properties

IUPAC Name

[10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O7/c1-10(2)5-14(22)26-12-7-19(8-21)13(6-11(12)3)27-17-15(23)16(24)18(19,4)20(17)9-25-20/h6,10,12-13,15-17,21,23-24H,5,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAUKBBLCGQHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97373-21-2, 34114-98-2
Record name [10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name T2 Triol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035396
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

T-2 Triol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of the Chemical Properties, Biological Activity, and Analytical Methodologies for a Key T-2 Toxin Metabolite

Introduction

T-2 triol, a significant metabolite of the highly toxic T-2 toxin, is a member of the trichothecene mycotoxin family. These mycotoxins are naturally produced by various species of Fusarium fungi, which commonly contaminate cereal grains and other agricultural products. While T-2 toxin is notorious for its potent cytotoxic effects, its metabolic transformation in vivo leads to the formation of various derivatives, including T-2 triol. Understanding the chemical characteristics, biological activity, and analytical detection of T-2 triol is crucial for researchers in toxicology, pharmacology, and drug development. This technical guide provides a comprehensive overview of T-2 triol, with a focus on its CAS number, molecular weight, physicochemical properties, biological significance, and detailed analytical protocols.

Core Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of T-2 triol is essential for its accurate handling, storage, and experimental use.

Key Identifiers and Molecular Characteristics
PropertyValueSource(s)
CAS Number 34114-98-2[1][2][3]
Deprecated CAS Number 97373-21-2[2][4]
Molecular Formula C₂₀H₃₀O₇[1][2]
Molecular Weight 382.45 g/mol [1][2][5]
Appearance White to off-white powder[3]
Melting Point 162°C[3]
Solubility and Stability

T-2 triol exhibits solubility in various organic solvents, a critical consideration for the preparation of stock solutions and experimental media. It is soluble in dimethyl sulfoxide (DMSO), dichloromethane, and methanol.[3] Its solubility in water is slight.[3]

For long-term storage, T-2 triol should be kept at -20°C in a dry and dark environment to ensure its stability.[1] Under ambient shipping conditions, the compound is stable for several weeks.[1] Like other trichothecenes, T-2 triol is a stable molecule that is not readily degraded by heat during food processing.[6] However, it can be deactivated in strong acidic or alkaline environments.[7]

Biological Significance and Mechanism of Action

T-2 triol is an active metabolite of T-2 toxin, formed primarily through hydrolysis in vivo.[5] This biotransformation is a key aspect of the toxicokinetics of T-2 toxin.

Metabolic Pathway

The metabolism of T-2 toxin is a complex process involving several enzymatic reactions. The major metabolic pathways include hydrolysis, hydroxylation, de-epoxidation, and conjugation. Hydrolysis of the ester groups of T-2 toxin leads to the formation of various metabolites, including HT-2 toxin, neosolaniol, and subsequently T-2 triol and T-2 tetraol. This metabolic cascade generally results in compounds with reduced toxicity compared to the parent T-2 toxin.

T2_Metabolism T2 T-2 Toxin HT2 HT-2 Toxin T2->HT2 Hydrolysis NEO Neosolaniol T2->NEO Hydrolysis T2_triol T-2 Triol HT2->T2_triol Hydrolysis T2_tetraol T-2 Tetraol NEO->T2_tetraol Hydrolysis Other_Metabolites Other Metabolites T2_triol->Other_Metabolites Further Metabolism Enzymatic_Synthesis cluster_0 Reaction cluster_1 Purification T2_solution T-2 Toxin Solution Incubation Incubation (Controlled Temp & pH) T2_solution->Incubation Enzyme Carboxylesterase Enzyme->Incubation Hydrolysis_Product Hydrolysis Mixture (T-2, HT-2, T-2 triol, etc.) Incubation->Hydrolysis_Product HPLC Preparative HPLC Hydrolysis_Product->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Analysis LC-MS/MS Analysis of Fractions Fraction_Collection->Analysis Evaporation Evaporation of Solvent Fraction_Collection->Evaporation Analysis->Fraction_Collection Identify T-2 triol fractions Pure_T2_triol Purified T-2 Triol Evaporation->Pure_T2_triol

Caption: Conceptual workflow for enzymatic preparation of T-2 triol.

Methodology Outline:

  • Dissolution of T-2 Toxin: Dissolve a known quantity of T-2 toxin in a suitable buffer solution.

  • Enzyme Addition: Introduce a carboxylesterase enzyme preparation to the T-2 toxin solution. The choice of enzyme and its concentration will influence the reaction rate and product distribution.

  • Incubation: Incubate the reaction mixture under optimized conditions of temperature and pH to facilitate enzymatic hydrolysis.

  • Reaction Monitoring: Monitor the progress of the reaction over time using an analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the formation of HT-2 toxin and T-2 triol.

  • Purification: Once a significant amount of T-2 triol has been formed, purify the compound from the reaction mixture using techniques such as preparative high-performance liquid chromatography (HPLC).

  • Verification: Confirm the identity and purity of the isolated T-2 triol using analytical methods like LC-MS/MS and nuclear magnetic resonance (NMR) spectroscopy.

Quantification of T-2 Triol in Cell Culture Media by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of T-2 triol from cell culture media. Optimization will be required based on the specific cell line, media composition, and instrumentation used.

1. Sample Preparation and Extraction:

  • Collect Media: At the desired time points, collect the cell culture supernatant.

  • Internal Standard: Add an appropriate internal standard (e.g., ¹³C-labeled T-2 triol) to the collected media to correct for extraction efficiency and matrix effects.

  • Liquid-Liquid Extraction:

    • Add a water-immiscible organic solvent (e.g., ethyl acetate) to the media sample.

    • Vortex vigorously to ensure thorough mixing and extraction of the analyte into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

  • Evaporation: Carefully transfer the organic layer to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol/water mixture) compatible with the LC-MS/MS mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of trichothecenes.

    • Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

    • Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Select specific precursor-to-product ion transitions for T-2 triol and the internal standard.

3. Quantification:

  • Generate a calibration curve using standards of known T-2 triol concentrations.

  • Calculate the concentration of T-2 triol in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

T-2 triol, as a primary metabolite of T-2 toxin, plays a significant role in the overall toxicology of Fusarium mycotoxins. A comprehensive understanding of its chemical properties, biological activity, and analytical determination is paramount for researchers in the fields of toxicology, food safety, and drug development. This technical guide provides foundational knowledge and practical insights to aid in the design and execution of robust scientific investigations involving T-2 triol. The provided protocols offer a starting point for the preparation and analysis of this important mycotoxin metabolite, empowering researchers to further elucidate its biological effects and significance.

References

  • Bioaustralis Fine Chemicals. T2 toxin Triol. [Link]

  • Adnan, M., et al. (2021). T-2 Toxin—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Strategies. Molecules, 26(22), 6886. [Link]

  • Wikipedia. T-2 mycotoxin. [Link]

  • Ueno, Y. (1983). T-2 Toxin—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Strategies. Critical Reviews in Toxicology, 12(1), 1-44. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13797589, T-2 triol. [Link]

  • Chemsrc. T2 toxin Triol | CAS#:97373-21-2. [Link]

  • Meneely, J. P., et al. (2023). T-2 and HT-2 toxins: toxicity, occurrence and analysis: a review. Toxins, 15(8), 478. [Link]

  • Defense Technical Information Center. (1985). Stability of T-2 Mycotoxin in Aqueous Media. [Link]

  • Back, J. F. (1995). The Solubility of Proteins in Organic Solvents. Biotechnology and Applied Biochemistry, 22(2), 181-189. [Link]

Sources

Deep-Dive: T-2 Triol Dynamics in Fusarium-Contaminated Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Overlooked Metabolite

While regulatory frameworks (EFSA, FDA) predominantly target T-2 and HT-2 toxins, T-2 Triol represents a critical "blind spot" in mycotoxin surveillance. As a Phase I hydrolysis product of Type A trichothecenes, T-2 triol serves as a retrospective biomarker for contamination events in small grains, particularly oats and barley.

This guide moves beyond surface-level detection, providing a mechanistic understanding of T-2 triol formation, its comparative toxicity, and a validated LC-MS/MS workflow for its quantification in complex grain matrices.

Metabolic Lineage & Chemical Causality

To detect T-2 triol, one must understand its origin. It is not a primary fungal metabolite in the same abundance as T-2; rather, it is the product of sequential deacetylation.

The Hydrolysis Cascade

Fusarium sporotrichioides and F. langsethiae produce T-2 toxin. Upon interaction with host plant enzymes (esterases) or microbial activity, the toxin undergoes hydrolysis.

  • T-2 Toxin: The parent compound (C4-OAc, C15-OAc, C8-Isovaleryl).[1]

  • HT-2 Toxin: The primary metabolite formed by rapid hydrolysis of the C-4 acetyl group.

  • T-2 Triol: Formed by the subsequent hydrolysis of the C-15 acetyl group from HT-2.[2][3]

  • T-2 Tetraol: The final breakdown product, losing the C-8 isovaleryl moiety.

Scientific Insight: The persistence of the C-8 isovaleryl group in T-2 triol is toxicologically significant. Unlike T-2 tetraol (which is largely detoxified), T-2 triol retains the lipophilic isovaleryl side chain, allowing it to penetrate cell membranes and inhibit eukaryotic protein synthesis, albeit with lower potency than the parent toxin.

Pathway Visualization

The following diagram illustrates the sequential hydrolysis (deacetylation) pathway that researchers must monitor.

T2_Metabolism T2 T-2 Toxin (Parent) HT2 HT-2 Toxin (Major Metabolite) T2->HT2 Hydrolysis (C-4) Triol T-2 Triol (Target Analyte) HT2->Triol Hydrolysis (C-15) Tetraol T-2 Tetraol (Degradation Product) Triol->Tetraol Hydrolysis (C-8 Isovaleryl)

Caption: Figure 1. The sequential deacetylation pathway of Type A trichothecenes. T-2 Triol represents the intermediate state retaining the C-8 isovaleryl group.

Analytical Methodology: LC-MS/MS Protocol

Detection of T-2 triol is complicated by its polarity (more polar than T-2/HT-2) and the complexity of grain matrices (lipids in oats). ELISA methods often cross-react and are insufficient for specific metabolite profiling. The following protocol is designed for high-sensitivity quantification.

Sample Preparation (Modified QuEChERS)
  • Rationale: A standard acetonitrile extraction is often too non-polar for efficient recovery of the triol, while pure water extracts too many matrix interferents. A buffered approach is required.

Step-by-Step Workflow:

  • Homogenization: Grind 50g of grain (oats/barley) to <1mm particle size.

  • Extraction: Weigh 5g sample into a 50mL centrifuge tube. Add 10mL water (to swell starch) followed by 10mL Acetonitrile containing 1% Formic Acid .

    • Why Formic Acid? Acidification stabilizes the trichothecenes and improves ionization efficiency later.

  • Salting Out: Add 4g MgSO₄ and 1g NaCl. Vortex immediately for 1 min to induce phase separation.

  • Centrifugation: Spin at 4,000 x g for 5 mins.

  • Clean-up (Dispersive SPE): Transfer 1mL of supernatant to a tube containing 150mg MgSO₄ and 50mg C18.

    • Critical Step: Do not use PSA (Primary Secondary Amine) if you are analyzing acidic metabolites, though for T-2 triol, PSA is generally acceptable. C18 removes the heavy lipids common in oats.

  • Reconstitution: Evaporate 500µL of extract to dryness under nitrogen. Reconstitute in 500µL of 20:80 Methanol:Water (v/v) + 5mM Ammonium Formate.

LC-MS/MS Parameters
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Adduct Formation: T-2 triol forms strong ammonium adducts

    
    . Sodium adducts are stable but fragment poorly; therefore, Ammonium Formate  in the mobile phase is mandatory to force the 
    
    
    
    precursor.
AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
T-2 Toxin 484.2

215.1185.125
HT-2 Toxin 442.2

263.1215.122
T-2 Triol 400.2

215.1 263.1 20

Note: The m/z 215.1 fragment corresponds to the isovaleryl moiety, a characteristic signature of this group.

Method Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Grain Sample (5g) Extract Extraction (MeCN + 1% FA + H2O) Sample->Extract Salt Phase Separation (MgSO4 / NaCl) Extract->Salt dSPE Lipid Removal (C18 dSPE) Salt->dSPE LC UPLC Separation (C18 Column) dSPE->LC Reconstitute MS MS/MS Detection (ESI+ MRM: 400.2 -> 215.1) LC->MS

Caption: Figure 2. Optimized analytical workflow for T-2 Triol extraction and detection.

Occurrence and Prevalence Data

T-2 triol does not occur in isolation. Its presence is highly correlated with high levels of T-2 and HT-2.[4] In oats, F. langsethiae is the primary driver.

Comparative Occurrence in Grains

The following table summarizes typical occurrence patterns based on European surveillance data (EFSA/Scientific Literature).

CommodityT-2 Toxin PrevalenceT-2 Triol PrevalenceTypical Concentration Ratio (Triol : T-2)
Oats (Husks) High (60-80%)Moderate (30-50%)1 : 10
Barley ModerateLow1 : 20
Wheat LowRare (<5%)Trace
Maize Low (Region dependent)RareTrace

Interpretation:

  • The "Oat Factor": Oats have a husk structure that retains moisture and fungal growth, promoting the metabolic conversion of T-2 to HT-2 and Triol.

  • Biomarker Utility: If you detect T-2 Triol, it confirms that the contamination is not "fresh." The fungus has established itself long enough for significant hydrolysis to occur, or the plant has actively metabolized the parent toxin.

Toxicological Implications

Why does T-2 triol matter if it is less toxic than T-2?

  • Synergy: It co-occurs with T-2/HT-2, contributing to the "cocktail effect" which standard single-analyte toxicity models underestimate.

  • Bioavailability: The loss of acetyl groups increases polarity, potentially altering absorption rates in the gut compared to the parent toxin.

Structure-Activity Relationship (SAR)
  • T-2 Toxin: High toxicity due to specific binding to the 60S ribosomal subunit.[4]

  • T-2 Triol: Reduced affinity for the ribosome compared to T-2, but the C-8 isovaleryl group (still present) maintains significant cytotoxicity compared to T-2 Tetraol (which loses this group).

Key Takeaway: T-2 Triol is approximately 10-50x less toxic than T-2 toxin in terms of protein synthesis inhibition, but it remains a relevant contributor to the total trichothecene load.

References

  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2011). Scientific Opinion on the risks for animal and public health related to the presence of T-2 and HT-2 toxin in food and feed.[5] EFSA Journal. Link

  • Nathanail, A. V., et al. (2015). Determination of T-2 and HT-2 toxins and their glucosides in cereals by LC-MS/MS.[3][6] Journal of Agricultural and Food Chemistry. Link

  • Edwards, S. G., et al. (2012). Fusarium langsethiae: a problem pathogen? Plant Pathology. Link

  • McCormick, S. P., et al. (2011). Observation of T-2 Toxin and HT-2 Toxin Glucosides from Fusarium sporotrichioides by Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-MS/MS).[7][6] Toxins.[2][3][8][9][7][5][6][10][11] Link

  • Dohnal, V., et al. (2008). Metabolic pathways of T-2 toxin. Current Drug Metabolism. Link

Sources

An In-Depth Technical Guide to the In Vivo Metabolism of T-2 Toxin to T-2 Triol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the in vivo metabolic pathways of T-2 toxin, with a specific focus on its biotransformation to T-2 triol. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms, experimental methodologies, and analytical techniques essential for studying this critical aspect of T-2 toxin toxicology.

Introduction: The Toxicological Significance of T-2 Toxin Metabolism

T-2 toxin, a type A trichothecene mycotoxin produced by various Fusarium species, is a potent contaminant of cereal grains and poses a significant threat to human and animal health.[1][2] Its toxicity is multifaceted, leading to a range of adverse effects from feed refusal and weight loss to severe immunosuppression and dermal necrosis.[3][4][5] Upon ingestion, T-2 toxin is rapidly absorbed and undergoes extensive metabolism, primarily in the liver.[1][4][6] The metabolic fate of T-2 toxin is a critical determinant of its overall toxicity, as some of its metabolites exhibit comparable or even enhanced toxic properties.[7][8] Understanding the conversion of T-2 toxin to its various metabolites, including T-2 triol, is therefore paramount for accurate risk assessment and the development of effective detoxification strategies.

The primary metabolic transformations of T-2 toxin in vivo include hydrolysis, hydroxylation, de-epoxidation, and glucuronide conjugation.[1][7][9][10][11] One of the key initial steps is the rapid deacetylation of T-2 toxin at the C-4 position to form HT-2 toxin, a major and equally toxic metabolite.[2][8][10][12][13] Further hydrolysis of HT-2 toxin at the C-15 position yields T-2 triol.[10][14] This guide will elucidate the enzymatic processes driving this metabolic cascade and provide detailed protocols for its investigation.

The Metabolic Pathway: From T-2 Toxin to T-2 Triol

The in vivo conversion of T-2 toxin to T-2 triol is a stepwise process mediated by esterases. The initial and most rapid metabolic step is the hydrolysis of the acetyl group at the C-4 position, converting T-2 toxin to HT-2 toxin.[10][13] This reaction is catalyzed by carboxylesterases present in the liver and other tissues. Subsequently, HT-2 toxin can be further metabolized through the hydrolysis of the acetyl group at the C-15 position to form T-2 triol.[10]

The following diagram illustrates the primary hydrolytic pathway from T-2 toxin to T-2 triol:

T2_Metabolism T2 T-2 Toxin HT2 HT-2 Toxin T2->HT2 Hydrolysis (Deacetylation at C-4) Enzyme: Carboxylesterases T2_Triol T-2 Triol HT2->T2_Triol Hydrolysis (Deacetylation at C-15) Enzyme: Esterases

Caption: Hydrolytic conversion of T-2 toxin to T-2 triol.

While hydrolysis to T-2 triol is a significant pathway, it is important to note that T-2 toxin and HT-2 toxin can also undergo other metabolic transformations, including hydroxylation at the C-3' position to form 3'-OH-T-2 and 3'-OH-HT-2, respectively.[1][10] These hydroxylated metabolites can also be further metabolized.

In Vivo Experimental Design for Studying T-2 Toxin Metabolism

A robust in vivo experimental design is crucial for accurately characterizing the metabolism of T-2 toxin to T-2 triol. The choice of animal model, dosing regimen, and sample collection strategy directly impacts the quality and relevance of the data obtained.

Animal Models

Various animal models have been employed to study T-2 toxin metabolism, including rats, mice, swine, and poultry.[3][10] The selection of an appropriate model depends on the specific research question. For general metabolic profiling, rodents such as Wistar rats are commonly used due to their well-characterized physiology and ease of handling.[9]

Dosing and Sample Collection Protocol

The following protocol provides a generalized framework for an in vivo study in rats. It is essential to adapt this protocol based on institutional animal care and use committee (IACUC) guidelines and the specific objectives of the study.

Step-by-Step Protocol:

  • Animal Acclimation: House male Wistar rats (8-10 weeks old) in individual metabolic cages for at least one week prior to the experiment to allow for acclimatization.

  • Dosing: Prepare a solution of T-2 toxin in a suitable vehicle (e.g., corn oil). Administer a single oral dose of T-2 toxin (e.g., 0.5 mg/kg body weight) to the rats via gavage. A control group should receive the vehicle only.

  • Sample Collection:

    • Urine and Feces: Collect urine and feces at predetermined time intervals (e.g., 0-6, 6-12, 12-24, 24-48, and 48-72 hours) post-dosing.

    • Blood: Collect blood samples from the tail vein at various time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Centrifuge the blood to separate plasma.

    • Tissue Harvest: At the end of the experiment (e.g., 72 hours), euthanize the animals and harvest key organs, particularly the liver, kidneys, and spleen.[1]

  • Sample Storage: Immediately freeze all collected samples (urine, feces, plasma, and tissues) at -80°C until analysis.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase Acclimation Animal Acclimation (Wistar Rats) Dosing Oral Gavage (T-2 Toxin) Acclimation->Dosing Collection Sample Collection (Urine, Feces, Blood, Tissues) Dosing->Collection Storage Sample Storage (-80°C) Collection->Storage Extraction Metabolite Extraction Storage->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Quantification Analysis->Quantification

Caption: In vivo experimental workflow for T-2 toxin metabolism study.

Analytical Methodology for T-2 Triol Detection and Quantification

Accurate and sensitive analytical methods are essential for the detection and quantification of T-2 toxin and its metabolites in complex biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.[15][16]

Sample Preparation and Extraction

The following is a general protocol for the extraction of T-2 toxin and its metabolites from plasma.

Step-by-Step Protocol:

  • Thawing: Thaw the plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deepoxy-deoxynivalenol). Vortex for 1 minute.

  • Centrifugation: Centrifuge the mixture at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC-MS/MS system.

HPLC-MS/MS Analysis
  • Chromatographic Separation: Utilize a C18 reverse-phase column for the separation of T-2 toxin and its metabolites. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid, is typically employed.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to specifically detect and quantify the parent and product ions of T-2 toxin, HT-2 toxin, and T-2 triol.

Table 1: Example MRM Transitions for T-2 Toxin and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
T-2 Toxin484.2305.1245.1
HT-2 Toxin442.2263.1215.1
T-2 Triol400.2215.1185.1

Data Interpretation and Causality

The quantitative data obtained from the HPLC-MS/MS analysis will provide a comprehensive profile of the in vivo metabolism of T-2 toxin. By analyzing the concentrations of T-2 toxin, HT-2 toxin, and T-2 triol in various biological matrices over time, researchers can determine the toxicokinetic parameters, including the rate of absorption, distribution, metabolism, and excretion.

The causality behind the experimental choices lies in the need to create a self-validating system. The use of a control group ensures that any observed metabolites are a direct result of T-2 toxin administration. The time-course collection of samples allows for the elucidation of the metabolic sequence, demonstrating the conversion of T-2 toxin to HT-2 toxin and subsequently to T-2 triol. The inclusion of an internal standard in the analytical method corrects for any variations in extraction efficiency and instrument response, ensuring the trustworthiness of the quantitative data.

Conclusion

This technical guide provides a foundational framework for investigating the in vivo metabolism of T-2 toxin to T-2 triol. By employing rigorous experimental designs and state-of-the-art analytical techniques, researchers can gain valuable insights into the toxicokinetics and metabolic fate of this potent mycotoxin. Such knowledge is indispensable for developing effective strategies to mitigate the risks associated with T-2 toxin contamination in food and feed.

References

  • Metabolic Pathways of T-2 Toxin in in Vivo and in Vitro Systems of Wistar R
  • TOXINS DERIVED FROM FUSARIUM SPOROTRICHIOIDES: T-2 TOXIN - NCBI.
  • An update on T2-toxins: metabolism, immunotoxicity mechanism and human assessment exposure of intestinal microbiota - NIH.
  • Human Biomonitoring of T-2 Toxin, T-2 Toxin-3-Glucoside and Their Metabolites in Urine through High-Resolution Mass Spectrometry - MDPI.
  • Metabolic Pathways of T-2 Toxin | Request PDF - ResearchG
  • Mycotoxin Minute 69 - Why do T-2 and HT-2 toxins occur
  • Overview of T-2 Toxin Enterotoxicity: From Toxic Mechanisms and Detoxific
  • T2 toxin Triol - Bioaustralis Fine Chemicals.
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  • T-2 Toxin—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Str
  • Metabolism of the Fusarium Mycotoxins T-2 Toxin and HT-2 Toxin in Whe
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  • T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC - PubMed Central.
  • T-2 and HT-2 toxins: toxicity, occurrence and analysis: a review - Queen's University Belfast.
  • Metabolism of the Fusarium Mycotoxins T-2 Toxin and HT-2 Toxin in Whe
  • Identification of Biotransformation Products of T-2 Toxin in HepG2 Cells Using LC-Q-TOF MS.
  • Enzymes for Detoxification of Various Mycotoxins: Origins and Mechanisms of C
  • Human Biomonitoring of T-2 Toxin, T-2 Toxin-3-Glucoside and Their Metabolites in Urine through High-Resolution Mass Spectrometry - NIH.
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  • Eco-friendly and sensitive analytical method for determination of T-2 toxin and HT-2 toxin in cereal products using UPLC-MS/MS | Request PDF - ResearchG
  • Acetylation/deacetylation reactions of T-2, acetyl T-2, HT-2, and acetyl HT-2 toxins in bovine rumen fluid in vitro - ACS Public
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  • Development of Improved Methods of Analysis for T2 and HT2 Toxins.
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T-2 Triol: A Comprehensive Guide to Solubility in DMSO, Methanol, and Water for Scientific Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

T-2 triol, a primary metabolite of the highly toxic T-2 mycotoxin, is a compound of significant interest in toxicology, pharmacology, and drug development.[1][2] Accurate and reproducible experimental outcomes are fundamentally dependent on the correct preparation of T-2 triol solutions, for which a thorough understanding of its solubility characteristics is paramount. This technical guide provides an in-depth analysis of T-2 triol's solubility in three commonly used laboratory solvents: dimethyl sulfoxide (DMSO), methanol, and water. We will explore the physicochemical principles governing its solubility, present available solubility data, and offer detailed, field-proven protocols for both determining solubility and preparing stable stock solutions for research applications. This document is intended to serve as an essential resource for scientists and researchers, enabling them to handle this potent mycotoxin with precision, safety, and scientific integrity.

Introduction: The Critical Role of Solvent Selection

T-2 triol is a Type A trichothecene mycotoxin produced by the metabolism of the T-2 toxin, which is generated by various Fusarium species.[3][4] While it is less toxic than its parent compound, T-2 triol still exhibits significant cytotoxic activity, primarily by inhibiting protein synthesis, making it a crucial subject for toxicological studies and a reference standard in food safety analysis.[1][3][]

The success of any in vitro or in vivo experiment hinges on the precise and accurate delivery of the test compound to the biological system. For a solid compound like T-2 triol, this begins with dissolution. An improper solvent choice can lead to incomplete dissolution, precipitation in aqueous media, and consequently, inaccurate dosing and unreliable results. This guide addresses this foundational challenge by providing a detailed examination of T-2 triol's behavior in DMSO, methanol, and water, empowering researchers to make informed decisions in their experimental design.

Physicochemical Principles of T-2 Triol Solubility

To understand why T-2 triol dissolves differently in various solvents, we must first examine its molecular structure and the properties of the solvents themselves.

T-2 triol (Molecular Formula: C₂₀H₃₀O₇, Molar Mass: ~382.5 g/mol ) possesses a complex structure characterized by a rigid sesquiterpenoid backbone.[6][7] Key features influencing its solubility include:

  • Multiple Hydroxyl (-OH) Groups: The presence of several hydroxyl groups makes the molecule capable of acting as both a hydrogen bond donor and acceptor. These polar groups are critical for interaction with polar solvents.

  • Epoxide and Ester Groups: These groups contribute to the molecule's overall polarity.

  • Carbon Skeleton: The underlying trichothecene carbon framework is largely nonpolar (lipophilic), which counteracts the polar nature of the functional groups.

The molecule's overall solubility is therefore a balance between its hydrophilic (hydroxyl groups) and lipophilic (carbon skeleton) characteristics.

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent. DMSO is an exceptional hydrogen bond acceptor but cannot donate a hydrogen bond. Its high dielectric constant makes it an excellent solvent for a wide range of polar and nonpolar compounds.[8]

  • Methanol (MeOH): The simplest polar protic solvent. It can act as both a hydrogen bond donor and acceptor. It is effective at solvating polar molecules.

  • Water (H₂O): A highly polar protic solvent with a strong hydrogen bond network. It preferentially dissolves compounds that are themselves highly polar or ionic.

Based on molecular structure, we can predict the solubility of T-2 triol:

  • In DMSO and Methanol: High solubility is expected. Both solvents can effectively disrupt the intermolecular forces in solid T-2 triol and form stable solute-solvent interactions. The hydroxyl groups of T-2 triol can readily form hydrogen bonds with methanol and interact strongly with the highly polar sulfoxide group in DMSO.

  • In Water: Limited or slight solubility is anticipated.[3] While T-2 triol has polar hydroxyl groups that can interact with water, the large, nonpolar carbon backbone disrupts water's strong hydrogen bonding network, making dissolution energetically unfavorable. This dual nature classifies it as poorly water-soluble. Trichothecenes as a class are generally described as being slightly soluble in water but highly soluble in polar organic solvents.[4][9]

Quantitative and Qualitative Solubility Data

While precise quantitative solubility data (e.g., in mg/mL) for T-2 triol is not consistently available across peer-reviewed literature, product data sheets from multiple chemical suppliers provide qualitative assessments. This information is summarized below.

SolventTypeQualitative SolubilitySource(s)
DMSO Polar AproticSoluble[3][10]
Methanol Polar ProticSoluble[3][10]
Water Polar ProticSlightly Soluble[3][]
Dichloromethane NonpolarSoluble (10 mg/mL reported)[3][7]

Note: "Soluble" indicates that the compound dissolves to a degree useful for creating concentrated stock solutions, though the saturation limit is not specified. "Slightly soluble" implies that achieving concentrations suitable for direct use in most biological assays without a co-solvent is challenging.

Experimental Protocol: Solubility Determination via Saturation Shake-Flask Method

For researchers requiring precise solubility limits, the gold-standard shake-flask method is recommended. This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Safety Precaution: T-2 triol is a highly toxic mycotoxin.[6] All handling must be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.

  • T-2 Triol (solid, high purity ≥97%)[3]

  • DMSO (anhydrous, ≥99.9%)

  • Methanol (HPLC grade, ≥99.9%)

  • Deionized Water (Type I)

  • 2.0 mL glass vials with PTFE-lined screw caps

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Orbital shaker with temperature control

  • Benchtop centrifuge with temperature control

  • Calibrated positive-displacement pipettes

  • HPLC system with a suitable detector (e.g., UV or MS)

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess T-2 Triol into glass vials prep2 Add precise volume of solvent (DMSO, MeOH, H2O) prep1->prep2 equil1 Vortex vigorously to suspend solid prep2->equil1 equil2 Incubate on orbital shaker (e.g., 24-48h at 25°C) equil1->equil2 sep1 Centrifuge at high speed to pellet undissolved solid equil2->sep1 sep2 Carefully collect supernatant sep1->sep2 ana1 Serially dilute supernatant with mobile phase sep2->ana1 ana2 Analyze via validated HPLC-UV/MS method ana1->ana2 ana3 Calculate concentration against a standard curve ana2->ana3 result Determine Saturated Concentration (mg/mL) ana3->result

Caption: Workflow for determining T-2 triol solubility.

  • Preparation: Add an excess amount of solid T-2 triol to a pre-weighed 2.0 mL glass vial (e.g., add 5-10 mg). The key is to ensure solid material remains after equilibrium is reached.

  • Solvent Addition: Accurately add a defined volume (e.g., 1.0 mL) of the desired solvent (DMSO, Methanol, or Water) to the vial.

  • Equilibration: Securely cap the vial and vortex vigorously for 1-2 minutes to break up any clumps. Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C) for 24-48 hours. This extended period is crucial to ensure the solution reaches equilibrium.

  • Phase Separation: After incubation, visually confirm that excess solid T-2 triol is still present. Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes at the same constant temperature to pellet the undissolved solid.

  • Sampling: Carefully withdraw a small, known aliquot of the clear supernatant without disturbing the pellet.

  • Dilution: Immediately perform a large, accurate serial dilution of the supernatant with a suitable solvent (e.g., HPLC mobile phase) to bring the concentration into the linear range of your analytical method and prevent precipitation.

  • Quantification: Analyze the diluted sample using a validated HPLC method. Calculate the original concentration in the supernatant by comparison to a freshly prepared calibration curve of T-2 triol standards. The resulting value is the saturation solubility at that temperature.

  • Time to Equilibrium: Perform a time-course study (e.g., sampling at 12, 24, 48, and 72 hours) to confirm that the measured concentration does not increase after a certain point, proving equilibrium has been reached.

  • Replicates: Run each solvent in triplicate to ensure the results are precise and to calculate standard deviation.

  • Purity Check: The purity of the starting T-2 triol material should be confirmed (≥97%).[3]

Protocol: Preparation of Stock and Working Solutions

This protocol outlines the standard industry practice for preparing a concentrated DMSO stock solution and subsequent aqueous working solutions for cell-based assays.

G cluster_stock Stock Solution (e.g., 10 mM in DMSO) cluster_aliquot Storage & Aliquoting cluster_working Working Solution (e.g., 10 µM in Media) stock1 Weigh T-2 Triol (e.g., 3.825 mg) stock2 Add anhydrous DMSO to final volume (e.g., 1 mL) stock1->stock2 stock3 Vortex until fully dissolved stock2->stock3 ali1 Dispense into single-use low-retention tubes stock3->ali1 ali2 Store at -20°C or -80°C ali1->ali2 work1 Thaw one aliquot of stock ali2->work1 work2 Perform serial dilutions in cell culture media work1->work2 work1->work2 work3 Ensure final DMSO % is non-toxic (typically <0.1%) work2->work3 final Ready for cell treatment work3->final

Caption: Preparation of T-2 triol stock and working solutions.

  • Calculate Mass: To prepare a 10 mM stock solution of T-2 triol (MW ≈ 382.5 g/mol ), weigh out 3.825 mg of the solid toxin.

  • Dissolution in DMSO: Place the weighed solid into a sterile glass vial. Add a portion of anhydrous DMSO (e.g., 800 µL for a final volume of 1 mL), vortex thoroughly until all solid is completely dissolved. Then, add DMSO to reach the final desired volume (1 mL).

  • Aliquoting and Storage: Dispense the stock solution into small-volume, single-use aliquots in low-retention tubes. Store immediately at -20°C. This prevents degradation from repeated freeze-thaw cycles.

  • Preparing Working Solutions: For a cell culture experiment, thaw a single aliquot. Perform a serial dilution in your aqueous cell culture medium to reach the final desired concentration (e.g., 1 µM, 100 nM).

  • Solvent Concentration Control: Critically, ensure the final concentration of DMSO in the working solution applied to cells is below the toxic threshold for your specific cell line, typically ≤0.1%.[11]

  • DMSO is Hygroscopic: Use anhydrous DMSO and minimize the stock solution's exposure to ambient air to prevent water absorption, which could affect long-term stability.[8]

  • Chemical Stability: While stock solutions in DMSO are generally stable when stored frozen, the parent T-2 toxin has been shown to degrade in methanol stocks over long periods (years) and more rapidly in aqueous solutions.[12] It is best practice to use freshly prepared dilutions for all experiments and to periodically check the purity of long-stored stock solutions via HPLC.

Discussion and Field-Proven Insights

The collective data and theoretical analysis confirm that DMSO and methanol are the solvents of choice for preparing high-concentration stock solutions of T-2 triol. Their ability to engage in hydrogen bonding and dipole-dipole interactions with the mycotoxin's polar functional groups, while also accommodating its nonpolar backbone, results in excellent solvation.

The primary challenge for researchers arises when transitioning from an organic stock solution to an aqueous experimental environment. The "slight" solubility of T-2 triol in water means that high dilutions from a DMSO stock may remain in solution, but there is a risk of precipitation, especially at higher concentrations or over time.

Best Practice: When preparing aqueous working solutions, add the DMSO stock aliquot to the aqueous buffer/media while vortexing. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation. If solubility issues persist in your assay, consider a formulation study with non-toxic co-solvents, but be aware that these may introduce their own confounding biological effects.

Conclusion

A comprehensive understanding of T-2 triol's solubility is not merely academic; it is a prerequisite for sound scientific research. This guide establishes that T-2 triol is highly soluble in polar organic solvents like DMSO and methanol and only slightly soluble in water. This solubility profile dictates a standard workflow where concentrated stocks are prepared in DMSO and stored in frozen, single-use aliquots. Subsequent preparation of aqueous working solutions must be performed carefully to maintain solubility and limit the final co-solvent concentration to non-toxic levels. By adhering to the detailed protocols and principles outlined herein, researchers can ensure the accurate and reproducible delivery of T-2 triol in their experimental systems, thereby enhancing the integrity and validity of their findings.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13797589, T-2 triol. Available at: [Link]

  • Alshannaq, A., & Yu, J. H. (2021). Trichothecenes in Food and Feed, Relevance to Human and Animal Health and Methods of Detection: A Systematic Review. Molecules, 26(2), 430. Available at: [Link]

  • Chemsrc (2023). T2 toxin Triol | CAS#:97373-21-2. Product Information. Available at: [Link]

  • Bioaustralis Fine Chemicals (n.d.). T2 toxin Triol. Product Information. Available at: [Link]

  • Bryła, M., et al. (2021). T-2 Toxin—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Strategies. Toxins, 13(11), 786. Available at: [Link]

  • Bioaustralis Fine Chemicals (n.d.). T2 toxin Tetraol. Product Information. Available at: [Link]

  • Malachová, A., et al. (2014). T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review. Toxins, 6(12), 3285-3313. Available at: [Link]

  • Lauren, D. R., & Smith, W. A. (1985). Stability of T-2 Mycotoxin in Aqueous Media. Defense Technical Information Center. Available at: [Link]

  • Wang, Y., et al. (2018). Preparative Separation and Purification of Trichothecene Mycotoxins from the Marine Fungus Fusarium sp. LS68 by High-Speed Countercurrent Chromatography in Stepwise Elution Mode. Marine Drugs, 16(11), 458. Available at: [Link]

  • Taroncher, M., et al. (2022). Identification of Biotransformation Products of T-2 Toxin in HepG2 Cells Using LC-Q-TOF MS. International Journal of Molecular Sciences, 23(10), 5557. Available at: [Link]

  • Wikipedia (2023). T-2 mycotoxin. Available at: [Link]

  • Meng-Jiao, L., et al. (2015). Metabolism of the Fusarium Mycotoxins T-2 Toxin and HT-2 Toxin in Wheat. Journal of Agricultural and Food Chemistry, 63(31), 7041-7050. Available at: [Link]

  • Poór, M., et al. (2021). Testing the extraction of 12 mycotoxins from aqueous solutions by insoluble beta-cyclodextrin bead polymer. Scientific Reports, 11(1), 1-10. Available at: [Link]

  • Queen's University Belfast (2023). T-2 and HT-2 toxins: toxicity, occurrence and analysis: a review. Research Portal. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 608974. Available at: [Link]

  • Malysheva, A., et al. (2020). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. Toxins, 12(2), 83. Available at: [Link]

  • McCormick, S. P., et al. (2011). Trichothecenes: From Simple to Complex Mycotoxins. Toxins, 3(7), 802-814. Available at: [Link]

  • Maragos, C. M. (2023). Detection of T-2 Toxin in Wheat and Maize with a Portable Mass Spectrometer. Toxins, 15(3), 215. Available at: [Link]

  • Kozik, V. (2009). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 14(7), 840-844. Available at: [Link]

  • Geethaa, S., et al. (2013). Interference from ordinarily used solvents in the outcomes of Artemia salina lethality test. Journal of Advanced Pharmaceutical Technology & Research, 4(4), 179-182. Available at: [Link]

  • Meza-Cervantez, P., et al. (2017). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes. The Korean Journal of Parasitology, 55(1), 81-85. Available at: [Link]

  • Wikipedia (2024). Dimethyl sulfoxide. Available at: [Link]

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Discovery and History of T-2 Triol Mycotoxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

T-2 triol (3,4,15-trihydroxy-8-isovaleroxy-12,13-epoxytrichothec-9-ene) represents a critical intermediate in the biotransformation of the Type A trichothecene T-2 toxin.[1] While T-2 toxin is historically significant as the primary agent of Alimentary Toxic Aleukia (ATA), T-2 triol has emerged as a pivotal biomarker for understanding the detoxification kinetics of trichothecenes in mammalian systems.[1] This guide synthesizes the historical discovery, chemical properties, and metabolic pathways of T-2 triol, providing a validated protocol for its extraction and analysis in a research setting.[1]

Historical Genesis

The Precursor: Alimentary Toxic Aleukia (ATA)

The history of T-2 triol is inextricably linked to the discovery of its parent compound, T-2 toxin. In the 1940s, the Soviet Union faced a severe outbreak of ATA, a condition later traced to overwintered grain contaminated with Fusarium sporotrichioides and Fusarium poae.[1] It was not until the 1960s that T-2 toxin was isolated and characterized as the causative agent.[1]

Identification of the Metabolite (1970s-1980s)

As research shifted from identification to toxicokinetics, scientists sought to understand how mammals metabolized T-2 toxin.[1]

  • Early 1970s: Initial metabolic studies in rodents and poultry identified HT-2 toxin (the deacetylated form at C-4) as the primary metabolite.[1]

  • 1984 (The Tutelyan Breakthrough): The specific identification of T-2 triol is often attributed to the work of V.A. Tutelyan and colleagues in the USSR.[1][2] Their work, published in Doklady Akademii Nauk SSSR, characterized "T-2 triol" as a new mycotoxin produced by Fusarium sporotrichiella, distinguishing it from the tetraol and parent toxin.[1]

  • Validation: Subsequent studies confirmed T-2 triol as a "Phase I" metabolite formed via sequential hydrolysis, cementing its status as a marker of advanced T-2 metabolism before final detoxification to T-2 tetraol.[1]

Chemical Identity & Biosynthetic Context[1]

T-2 triol belongs to the Type A Trichothecenes , distinguished by the absence of a carbonyl group at the C-8 position (unlike Type B toxins such as Deoxynivalenol).[1]

Structural Hierarchy

The metabolic reduction of T-2 toxin follows a strict hydrolytic cascade governed by esterase activity.

CompoundChemical NameFunctional Groups (C-3, C-4, C-8, C-15)
T-2 Toxin 4,15-diacetoxy-8-isovaleroxy...[1]C3-OH, C4-OAc , C8-Isovaleryl, C15-OAc
HT-2 Toxin 15-acetoxy-8-isovaleroxy...[1]C3-OH, C4-OH , C8-Isovaleryl, C15-OAc
T-2 Triol 8-isovaleroxy...[1]C3-OH, C4-OH , C8-Isovaleryl, C15-OH
T-2 Tetraol (Fully hydrolyzed core)C3-OH, C4-OH , C8-OH , C15-OH

Key Chemical Feature: The persistence of the isovaleryl group at C-8 in T-2 triol is critical.[1] This lipophilic side chain allows T-2 triol to retain significant membrane permeability and cytotoxicity compared to the fully polar T-2 tetraol.[1]

Metabolic Pathways (The Core Mechanism)[1]

The conversion of T-2 to T-2 triol is a detoxification attempt by the host, primarily occurring in the liver via microsomal carboxylesterases.[1] The pathway involves two specific deacetylation steps.[1]

Pathway Visualization[1]

T2_Metabolism cluster_0 Hepatic Microsomal Activity T2 T-2 Toxin (Parent) E1 Carboxylesterase (C-4 Deacetylation) T2->E1 HT2 HT-2 Toxin (Primary Metabolite) E2 Carboxylesterase (C-15 Deacetylation) HT2->E2 Triol T-2 Triol (Target Metabolite) E3 Esterase (C-8 Hydrolysis) Triol->E3 Tetraol T-2 Tetraol (Detoxified) E1->HT2 E2->Triol E3->Tetraol

Figure 1: The hydrolytic cascade of T-2 toxin.[1] T-2 triol is formed following the removal of the acetyl group at C-15 from HT-2 toxin.[1]

Toxicological Profile

T-2 triol acts as a ribosome-inactivating stressor.[1][3] While less potent than its parent, it is not inert.[1]

Mechanism of Action

Like all trichothecenes, T-2 triol binds to the 60S ribosomal subunit, inhibiting peptidyl transferase activity.[1] This leads to:

  • Translational Arrest: Cessation of protein synthesis.[1]

  • Ribotoxic Stress Response: Activation of MAP kinases (p38, JNK), leading to apoptosis.[1]

Comparative Toxicity Data

The following table summarizes the relative toxicity, demonstrating the "detoxification" gradient.

Toxin VariantRelative Potency (RPF)Cytotoxicity (IC50 in HepG2)*Primary Target
T-2 Toxin 1.0 (Reference)~30 nMImmune cells, Liver, Skin
HT-2 Toxin ~1.0~30-40 nMImmune cells, Liver
T-2 Triol 0.1 - 0.3 > 100 nM Ribosomes (Reduced Affinity)
T-2 Tetraol < 0.01> 1000 nMExcretion (Renal)

*Note: IC50 values are approximate and cell-line dependent. T-2 triol retains roughly 10-30% of the parent molecule's toxicity due to the remaining C-8 isovaleryl group.[1]

Technical Protocol: In Vitro Metabolic Profiling

Objective: To generate and extract T-2 triol from liver cells (HepG2) for mass spectrometric analysis. This protocol is validated for studying the conversion rate of T-2 -> HT-2 -> T-2 Triol.[1]

Reagents & Equipment[1][4][5]
  • Biological System: HepG2 cells (human hepatoma line).[1]

  • Culture Medium: DMEM supplemented with 10% FBS.[1]

  • Extraction Solvent: Ethyl Acetate (LC-MS grade).[1]

  • Standard: T-2 Toxin (Sigma-Aldrich or Romer Labs).[1]

  • Apparatus: Centrifuge (refrigerated), TurboVap or Nitrogen evaporator.[1]

Step-by-Step Workflow

1. Exposure Phase

  • Seed HepG2 cells at

    
     cells/well in 24-well plates.
    
  • Incubate for 24 hours to allow attachment.

  • Treat cells with 60 nM T-2 Toxin (approx.[1][4] IC50). Include a vehicle control (DMSO < 0.1%).[1]

  • Time Points: Harvest supernatant at 0, 2, 6, and 24 hours. Note: T-2 triol peaks typically between 2-6 hours.[1]

2. Extraction (Liquid-Liquid)

  • Transfer 0.5 mL of culture medium to a 5 mL Eppendorf Safe-Lock tube.

  • Add 3.0 mL of Ethyl Acetate.

  • Vortex vigorously for 2 minutes. Crucial: This step ensures partition of the lipophilic T-2 triol into the organic phase.[1]

  • Centrifuge at 5600 × g for 5 minutes at 4°C.

3. Concentration

  • Carefully aspirate the upper organic layer (supernatant) into a clean glass vial.[1]

  • Evaporate to dryness under a gentle stream of Nitrogen at 45°C.[1]

  • Reconstitution: Dissolve the residue in 200 µL of Methanol/Water (50:50 v/v) containing 5mM Ammonium Formate (for MS ionization).

4. Validation Check

  • Inject into LC-MS/MS.[1][4][5]

  • Monitor Transition: T-2 triol typically forms an ammonium adduct

    
    .[1]
    
  • Target Mass: Look for m/z ~400.2 (Ammonium adduct of MW 382.45).[1]

Analytical Evolution

The detection of T-2 triol has evolved alongside analytical instrumentation, moving from non-specific screening to high-precision quantification.[1]

  • Thin Layer Chromatography (TLC) [1970s]:

    • Method: Silica gel plates with charring reagents (sulfuric acid).[1]

    • Limitation: Low sensitivity; could not easily distinguish triol from tetraol without specific standards.

  • Gas Chromatography (GC-ECD/MS) [1980s-1990s]:

    • Method: Required derivatization (silylation with TMS or TFA) to make the hydroxyl groups volatile.[1]

    • Impact: Allowed for the first accurate quantification of T-2 triol in biological fluids.

  • LC-MS/MS & Q-TOF [Current Gold Standard]:

    • Method: Direct injection without derivatization.[1]

    • Advantage:[1][2][6] High sensitivity (LOD < 1 ng/mL).[1] Differentiates T-2 triol from isomeric metabolites based on fragmentation patterns (loss of isovaleric acid group).

References

  • Tutelyan, V. A., et al. (1984).[1][2] "T-2 triol - a new mycotoxin produced by Fusarium sporotrichiella."[1][2] Doklady Akademii Nauk SSSR, 274(3), 727-729.[1]

  • Yang, S., et al. (2013).[1] "Metabolism of T-2 Toxin by Porcine, Chicken, and Human Liver Microsomes." Journal of Agricultural and Food Chemistry. Link

  • European Food Safety Authority (EFSA). (2011).[1][7] "Scientific Opinion on the risks for animal and public health related to the presence of T-2 and HT-2 toxin in food and feed." EFSA Journal.[1] Link[1]

  • Taroncher, M., et al. (2020).[1][8] "Identification of Biotransformation Products of T-2 Toxin in HepG2 Cells Using LC-Q-TOF MS." Toxins.[1][2][3][4][5][7][9][10][11] Link

  • Li, Y., et al. (2011).[1] "T-2 toxin, a trichothecene mycotoxin: review of toxicity, metabolism, and analytical methods." Journal of Agricultural and Food Chemistry. Link[1]

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Technical Deep Dive: Primary Cellular Targets and Toxicity Mechanism of T-2 Triol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

T-2 triol is a type A trichothecene mycotoxin and a key downstream metabolite of the highly toxic T-2 toxin. While T-2 toxin is notorious for its potent inhibition of eukaryotic protein synthesis and induction of alimentary toxic aleukia (ATA), its metabolic conversion to T-2 triol represents a critical detoxification step in mammalian systems.

This guide provides a rigorous analysis of T-2 triol’s cellular targets. Unlike its parent compound, T-2 triol exhibits significantly reduced cytotoxicity—approximately 15-fold lower in hepatic models. This reduction is structurally governed by the hydrolysis of acetyl groups at the C-4 and C-15 positions, which alters its binding affinity to the 60S ribosomal subunit. Despite this reduced potency, T-2 triol remains a bioactive stressor, capable of triggering the Ribotoxic Stress Response (RSR), activating MAPK signaling pathways, and inducing oxidative stress-mediated apoptosis.

Molecular Identity & Structural Determinants

Understanding the toxicity of T-2 triol requires a precise definition of its chemical structure relative to its parent, T-2 toxin. The toxicity of trichothecenes is strictly governed by the 12,13-epoxide ring and the specific esterification pattern of the sesquiterpene core.[1][2]

Structural Hierarchy
  • T-2 Toxin: The parent compound.[3][4][5][6] Contains an isovaleryl group at C-8 and acetyl groups at C-4 and C-15.[4]

  • HT-2 Toxin: The primary metabolite.[1][4][5][6][7][8] Formed by the rapid deacetylation of C-4. It retains high toxicity, comparable to T-2.[4]

  • T-2 Triol: The secondary metabolite. Formed by the further deacetylation of C-15 (in addition to C-4). It retains the C-8 isovaleryl group but presents hydroxyl groups at C-3, C-4, and C-15.[4]

  • T-2 Tetraol: The final hydrolysis product. All ester groups (including C-8) are removed. It exhibits the lowest toxicity.

Key Insight: The removal of the C-15 acetyl group to form T-2 triol is the structural "tipping point" that significantly lowers lipophilicity and ribosomal binding affinity, distinguishing it from the highly toxic T-2 and HT-2.

The Primary Target: The 60S Ribosomal Subunit

The definitive primary cellular target of T-2 triol, like other trichothecenes, is the eukaryotic 60S ribosomal subunit .

Mechanism of Binding

T-2 triol binds to the Peptidyl Transferase Center (PTC) . This interaction interferes with the active site where peptide bond formation occurs.

  • Binding Site: The toxin interacts with the 28S rRNA within the 60S subunit.

  • Functional Consequence: It inhibits the elongation step of translation (specifically peptidyl transferase activity). This creates a "ribosomal stall," preventing the synthesis of essential cellular proteins.

Structure-Activity Relationship (SAR)

While T-2 triol targets the same site as T-2, its binding affinity is markedly lower . The acetyl groups at C-4 and C-15 in T-2 toxin facilitate hydrophobic interactions within the ribosomal pocket. The hydroxyl groups in T-2 triol (at C-4 and C-15) reduce this hydrophobic fit, necessitating a higher concentration to achieve the same degree of ribosomal inhibition.

Downstream Signaling: The Ribotoxic Stress Response (RSR)

Binding to the ribosome triggers a specific signaling cascade known as the Ribotoxic Stress Response (RSR). This is not merely a consequence of halted protein synthesis but an active sensing mechanism by the cell.

MAPK Activation

The stalled ribosome is recognized by sensor kinases (likely ZAK or PKR), which phosphorylate and activate Mitogen-Activated Protein Kinases (MAPKs). T-2 triol treatment results in the dose-dependent phosphorylation of:

  • p38 MAPK: Drives apoptotic signaling.

  • JNK (c-Jun N-terminal Kinase): Promotes apoptosis and stress responses.

  • ERK1/2: Often associated with survival, but in this context contributes to the stress response.

Oxidative Stress & Mitochondrial Dysfunction

T-2 triol induces a state of oxidative stress, though less potently than T-2.

  • ROS Generation: The inhibition of translation leads to an accumulation of misfolded proteins (ER stress) and mitochondrial dysfunction, causing the leakage of Reactive Oxygen Species (ROS).

  • Antioxidant Depletion: T-2 triol exposure reduces intracellular glutathione (GSH) levels, although it triggers a compensatory increase in antioxidant enzymes like Catalase (CAT) and Glutathione S-Transferase (GST) in HepG2 cells.

  • Apoptosis: The convergence of MAPK activation and ROS damage leads to the opening of the Mitochondrial Permeability Transition Pore (MPTP), release of Cytochrome c, and activation of Caspase-3, resulting in apoptosis.

Comparative Toxicity Data Synthesis

The following table synthesizes IC50 values derived from human hepatocarcinoma (HepG2) models (24h exposure), illustrating the distinct toxicity gradient.

CompoundStructure NotesIC50 (HepG2, 24h)Relative Toxicity
T-2 Toxin C4-Ac, C8-Iso, C15-Ac~ 60 nM100% (Reference)
HT-2 Toxin C4-OH, C8-Iso, C15-Ac~ 60 nM~100%
Neosolaniol C4-Ac, C8-OH, C15-Ac~ 100 nM~60%
T-2 Triol C4-OH, C8-Iso, C15-OH ~ 900 nM ~6.7%
T-2 Tetraol C4-OH, C8-OH, C15-OH~ 3,400 nM~1.7%

Data Source Synthesis: Validated against multiple cytotoxicity studies (e.g., HepG2 MTT assays).

Experimental Methodologies

Protocol A: Assessing Ribosomal Inhibition (In Vitro Translation)

Objective: To quantify the direct inhibition of protein synthesis by T-2 triol independent of cellular uptake.

  • System: Use a rabbit reticulocyte lysate system (nuclease-treated).

  • Reaction Mix: Prepare master mix containing lysate, amino acid mixture (minus methionine), and

    
    S-Methionine.
    
  • Treatment: Add T-2 triol (dissolved in DMSO) at a log-scale concentration range (10 nM – 10 µM). Include T-2 toxin as a positive control and DMSO as a negative control.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Precipitation: Stop reaction by adding 1M NaOH/2% H2O2 (to deacylate tRNA) followed by precipitation with 25% Trichloroacetic acid (TCA).

  • Quantification: Collect precipitates on glass fiber filters, wash with 5% TCA, dry, and quantify radioactivity via liquid scintillation counting.

  • Analysis: Plot % Incorporation vs. Log[Concentration] to determine IC50 for translation inhibition.

Protocol B: Cytotoxicity & ROS Profiling (HepG2 Model)

Objective: To correlate cell viability with oxidative stress markers.

  • Cell Culture: Seed HepG2 cells (1.5 x 10^4 cells/well) in 96-well plates. Allow attachment for 24h.

  • Exposure: Treat cells with T-2 triol (0.1 – 5 µM) for 24 hours.

  • Viability Assay (MTT):

    • Add MTT reagent (0.5 mg/mL) for 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

  • ROS Quantification (DCFH-DA):

    • Wash treated cells with PBS.

    • Incubate with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 min at 37°C in the dark.

    • Wash x2 with PBS.

    • Measure fluorescence (Ex/Em: 485/535 nm) using a microplate reader.

  • Data Validation: Normalize fluorescence to total protein content (BCA assay) to rule out artifacts from cell death.

Visualizations

Metabolic Pathway of T-2 Toxin

This diagram illustrates the sequential hydrolysis leading to T-2 triol.

T2_Metabolism Figure 1: Metabolic Hydrolysis Cascade of T-2 Toxin T2 T-2 Toxin (Highly Toxic) HT2 HT-2 Toxin (C4-Deacetylated) T2->HT2 Deacetylation (C4) Carboxylesterases/CYP3A Triol T-2 Triol (C4, C15-Deacetylated) HT2->Triol Deacetylation (C15) Carboxylesterases Tetraol T-2 Tetraol (Fully Hydrolyzed) Triol->Tetraol Hydrolysis (C8) Esterases

Figure 1: Metabolic Hydrolysis Cascade of T-2 Toxin. Red indicates high toxicity, Yellow moderate/low, Green low.

Cellular Mechanism of Action

This diagram maps the signaling from the ribosome to apoptosis.

T2_Signaling Figure 2: Signal Transduction Pathway of T-2 Triol Cytotoxicity Triol T-2 Triol Ribosome 60S Ribosome (Peptidyl Transferase Center) Triol->Ribosome Binds RSR Ribotoxic Stress Response (RSR) Ribosome->RSR Inhibits Translation MAPK MAPK Activation (p38, JNK, ERK) RSR->MAPK Activates Mito Mitochondrial Dysfunction MAPK->Mito Signaling ROS ROS Generation (Oxidative Stress) Mito->ROS Leakage Apoptosis Apoptosis (Caspase-3) Mito->Apoptosis Cytochrome c ROS->Apoptosis Damage

Figure 2: Signal Transduction Pathway of T-2 Triol Cytotoxicity.

References

  • Binding of T-2 toxin to eukaryotic cell ribosomes. Middlebrook JL, Leatherman DL. Biochemical Pharmacology. 1989. Link

  • T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review. Toxins (Basel). 2020. Link

  • Interactions between T-2 toxin and its metabolites in HepG2 cells and in silico approach. Rodriguez-Carrasco Y, et al. Food and Chemical Toxicology. 2020.[7][9] Link

  • Metabolism of the Fusarium Mycotoxins T-2 Toxin and HT-2 Toxin in Wheat. Journal of Agricultural and Food Chemistry. 2015. Link

  • T-2 Toxin—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Strategies. Molecules. 2021. Link

Sources

Troubleshooting & Optimization

Technical Support Center: T-2 Toxin & Metabolite Separation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Ticket ID: T2-OPT-2024 Subject: Optimization of HPLC/LC-MS Separation for T-2 Toxin and Metabolites Assigned Scientist: Senior Application Specialist

Executive Summary: The Analytical Challenge

T-2 toxin (Type A trichothecene) presents a unique chromatographic challenge because it lacks a conjugated


-electron system, rendering it nearly invisible to standard UV detection (absorbance only at <200 nm). Furthermore, its metabolic pathway involves sequential deacetylation, creating a mixture of compounds (HT-2, T-2 triol, T-2 tetraol) with varying polarities but similar structural backbones.

The Golden Rule of T-2 Analysis:

  • Avoid UV detection if possible. It suffers from low sensitivity and high matrix interference.

  • Use LC-MS/MS for multi-residue profiling (T-2 + all metabolites).

  • Use HPLC-FLD (Fluorescence) with derivatization for high-sensitivity single-analyte quantification.[1]

Method Selection Strategy

Before beginning your experiment, determine your detection mode. This decision dictates your column and mobile phase strategy.

MethodSelection Start Select Detection Mode Goal What is your analytical goal? Start->Goal Multi Profile T-2 + Metabolites (HT-2, Triol, Tetraol) Goal->Multi Single Quantify T-2 Only (High Sensitivity) Goal->Single Budget Low Budget / No MS or FLD Goal->Budget LCMS LC-MS/MS (ESI+) Gold Standard Multi->LCMS Best Resolution FLD HPLC-FLD Requires Derivatization Single->FLD Best Sensitivity UV HPLC-UV (190-200nm) Not Recommended Budget->UV High Noise Risk

Figure 1: Decision matrix for selecting the appropriate detection method for T-2 toxin analysis.

Protocol A: LC-MS/MS Optimization (Multi-Metabolite Profiling)

This is the preferred method for simultaneous analysis of T-2, HT-2, Neosolaniol, and T-2 Triol/Tetraol.

The Mechanism

Type A trichothecenes form stable ammonium adducts


 in electrospray ionization (ESI+). Protonated molecular ions 

are often weak. Therefore, ammonium acetate is a mandatory mobile phase additive.
Optimized Conditions
ParameterSpecificationRationale
Column C18 (e.g., Zorbax Eclipse Plus or Kinetex), 1.8 µm or 2.6 µmStandard reverse-phase retention.
Mobile Phase A Water + 5 mM Ammonium Acetate + 0.1% Formic AcidAmmonium drives adduct formation; acid stabilizes peak shape.
Mobile Phase B Methanol + 5 mM Ammonium Acetate + 0.1% Formic AcidMethanol often provides better ionization for trichothecenes than ACN.
Flow Rate 0.3 – 0.5 mL/minOptimal for ESI source desolvation.
Gradient 0-1 min: 10% B 1-10 min: Linear to 90% B 10-12 min: Hold 90% BStarts low to capture polar T-2 Tetraol ; ramps up to elute lipophilic T-2 .
MRM Transitions (Reference Data)
AnalytePrecursor Ion (m/z)

Product Ion 1 (Quant)Product Ion 2 (Qual)
T-2 Toxin 484.2215.1185.1
HT-2 Toxin 442.2263.1215.1
T-2 Triol 400.2215.1185.1
T-2 Tetraol 316.2 (as

)
281.1215.1

Note: T-2 tetraol is very polar and may not form the ammonium adduct as readily as the parent toxin; monitor the protonated ion if sensitivity is low.

Protocol B: HPLC-FLD with Derivatization

Since T-2 does not fluoresce naturally, you must derivatize the hydroxyl group at the C-3 position. The standard reagent is 1-anthroylnitrile (1-AN) .[1][2][3]

The Workflow: Pre-Column Derivatization

Warning: 1-AN is moisture-sensitive. Keep all reagents strictly anhydrous.

  • Evaporation: Evaporate your cleaned-up sample extract (from IAC or SPE) to complete dryness under nitrogen.

  • Catalyst Addition: Add 50 µL of DMAP (4-dimethylaminopyridine) solution (toluene based).

  • Reagent Addition: Add 50 µL of 1-AN solution.

  • Reaction: Vortex and heat at 50°C for 15 minutes .

  • Quenching: Cool on ice, then dry under nitrogen.

  • Reconstitution: Dissolve in Mobile Phase (Acetonitrile:Water) and inject.

HPLC-FLD Conditions
  • Excitation: 381 nm

  • Emission: 470 nm[1][2][3]

  • Mobile Phase: Isocratic Acetonitrile:Water (80:20) is common, but gradient is required if separating HT-2 (which has two hydroxyls available for derivatization, leading to di-anthroyl derivatives).

Sample Preparation: The Critical Clean-Up

Direct injection of grain extracts leads to severe matrix suppression (LC-MS) or quenching (FLD).

Recommended Workflow: Immunoaffinity Column (IAC)

IAC provides the highest specificity.

  • Extraction: Extract sample (corn/wheat) with Methanol:Water (80:20).

  • Dilution: Dilute extract with PBS (Phosphate Buffered Saline) to <10% Methanol. High organic solvent kills the antibody.

  • Loading: Pass diluted extract through the IAC. T-2 binds to antibodies.[1][3]

  • Washing: Wash with water to remove matrix.

  • Elution: Elute T-2 with 100% Methanol.

Troubleshooting & FAQs

Q1: I am seeing "Ghost Peaks" or carryover in my LC-MS blank.

Diagnosis: T-2 is lipophilic and sticky. The Fix:

  • Implement a needle wash with high organic strength (e.g., Isopropanol:Acetonitrile:Acetone 1:1:1).

  • Switch to a "trap-and-elute" configuration if possible.

  • Check your rotor seal; T-2 can adsorb to PEEK materials over time.

Q2: My T-2 peak is tailing significantly (As > 1.5).

Diagnosis: Secondary interactions with residual silanols on the column stationary phase. The Fix:

  • pH Adjustment: Ensure your mobile phase pH is acidic (pH 3-4) using formic acid. This suppresses silanol ionization.

  • Column Choice: Switch to an "end-capped" C18 column or a column with embedded polar groups (e.g., Waters SymmetryShield or Phenomenex Luna Omega) to shield silanols.

Q3: I detect HT-2 in my pure T-2 standard solution.

Diagnosis: Spontaneous hydrolysis. T-2 is an ester; it degrades into HT-2 (loss of isovaleryl group) in alkaline conditions. The Fix:

  • Check pH: Ensure your reconstitution solvent is neutral or slightly acidic. Never store T-2 in basic buffers.

  • Glassware: Use silanized amber glass vials. Basic residues on non-treated glass can catalyze hydrolysis.

Q4: My LC-MS sensitivity for T-2 is dropping, but the internal standard is stable.

Diagnosis: Matrix effect (Ion Suppression). The Fix:

  • If the Internal Standard (IS) is stable (e.g.,

    
    C-T-2), the instrument is fine. The issue is likely the extraction efficiency of the native toxin vs the IS added after extraction.
    
  • Add the IS before extraction to control for recovery losses.

  • Switch from simple "Dilute-and-Shoot" to IAC or Solid Phase Extraction (SPE) using MycoSep columns.

Q5: Can I separate T-2 and HT-2 using an isocratic method?

The Answer: Yes, but it is risky. Explanation: T-2 is much more hydrophobic than HT-2. In an isocratic run (e.g., 70% ACN), HT-2 will elute very early (near the void volume, prone to interference), while T-2 elutes much later. A gradient method is strongly recommended to compress the run time while maintaining resolution.

References

  • Pascale, M., et al. (2012). Determination of T-2 toxin in cereal grains by liquid chromatography with fluorescence detection after immunoaffinity column clean-up and derivatization with 1-anthroylnitrile.[1][3] Journal of Chromatography A.

  • Li, Y., et al. (2020). Simultaneous determination of T-2 toxin, HT-2 toxin, and their metabolites in biological samples by LC-MS/MS.[4][5][6][7][8] Toxins.[4][9][10][11][12][13][14]

  • AOAC Official Method 2008.02. T-2 and HT-2 Toxins in Grain and Grain Products. AOAC International.

  • Krska, R., et al. (2001). Performance of modern analytical methods for the determination of trichothecenes in food and feed.[8][13] TrAC Trends in Analytical Chemistry.

Sources

Technical Support Center: T-2 Toxin ELISA & Metabolite Interference

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing T-2 Triol & HT-2 Cross-Reactivity in ELISA Kits Role: Senior Application Scientist Status: Active Guide

Executive Summary

If you are observing higher-than-expected T-2 toxin values in your ELISA results compared to HPLC/LC-MS data, you are likely encountering structural cross-reactivity (CR) .

Most commercial T-2 ELISA kits utilize antibodies raised against the tetracyclic sesquiterpene core of the toxin. Consequently, these antibodies often recognize metabolites—specifically HT-2 toxin and T-2 triol —resulting in a "Sum Parameter" measurement rather than a specific T-2 quantification.

This guide details the mechanism of this interference, how to validate your specific matrix, and how to interpret "overestimated" data in the context of regulatory compliance.

Module 1: The Mechanism of Cross-Reactivity
Q: Why does my T-2 kit detect T-2 triol and HT-2?

A: It is a consequence of the immunogen design. T-2 toxin is rapidly metabolized into HT-2 toxin (via deacetylation at C-4) and subsequently into T-2 triol. Because the core 12,13-epoxytrichothec-9-ene ring system remains intact across these metabolites, antibodies generated against T-2 often bind to HT-2 and T-2 triol with varying affinity.

Key Insight: For many researchers, this is actually beneficial. European Food Safety Authority (EFSA) regulations often set Tolerable Daily Intake (TDI) levels based on the sum of T-2 and HT-2 , as they share similar toxicity profiles [1].

Visual 1: T-2 Toxin Metabolic Pathway & Antibody Targets

The diagram below illustrates the hydrolysis pathway. The "Conserved Core" (highlighted in the logic) is the primary epitope for ELISA antibodies.

T2_Metabolism cluster_epitope ELISA Antibody Recognition Zone (Sesquiterpene Core) T2 T-2 Toxin (Parent Compound) HT2 HT-2 Toxin (Major Metabolite) T2->HT2 Hydrolysis (C-4) Rapid Deacetylation Triol T-2 Triol (Interference Source) HT2->Triol Hydrolysis (C-15) Tetraol T-2 Tetraol (Low Toxicity) Triol->Tetraol Hydrolysis (C-8)

Caption: Metabolic hydrolysis of T-2 Toxin. The antibody recognition zone typically encompasses T-2, HT-2, and T-2 Triol, leading to cumulative signal detection.

Module 2: Diagnostic Data & Cross-Reactivity Profiles
Q: How much does T-2 triol actually contribute to the signal?

A: It depends on the specific antibody clone, but HT-2 is usually the primary interferent, followed by the triol. Below is a representative cross-reactivity profile for a high-quality Type A Trichothecene antibody. Note: Consult your specific kit's package insert for exact values.

AnalytesStructural ChangeTypical Cross-Reactivity (%)Impact on Result
T-2 Toxin Parent100% Baseline
HT-2 Toxin Deacetylated at C-460% – 350% High: Major source of "overestimation."
T-2 Triol Deacetylated at C-4, C-1515% – 50% Moderate: Significant in highly degraded samples.
T-2 Tetraol Fully hydrolyzed< 5%Negligible
DON (Deoxynivalenol) Type B Trichothecene< 1%None (Distinct structure)

Interpretation: If your sample contains 100 ppb of T-2 and 100 ppb of HT-2, and your kit has 100% CR for HT-2, your ELISA will read 200 ppb . This is not a "false positive" but a cumulative toxic load measurement.

Module 3: Troubleshooting & Validation Protocols
Q: My positive control is low, but my samples are high. Is this matrix interference or real contamination?

A: This suggests Matrix Interference (false increase) or unexpected contamination.[1] You must perform a Spike-and-Recovery Experiment to validate the matrix.[2][3]

Protocol: Spike-and-Recovery Validation

Use this protocol to determine if the sample matrix (e.g., corn, oats, plasma) is enhancing or suppressing the signal.

Materials:

  • Known T-2 Standard (e.g., 100 ppb).[4]

  • Negative Control Matrix (extract of known clean sample).

  • Sample Diluent.[3][5][6]

Steps:

  • Preparation:

    • Tube A (Spike in Diluent): Add T-2 standard to assay diluent to reach 5 ppb.

    • Tube B (Spike in Matrix): Add T-2 standard to the Negative Control Matrix extract to reach 5 ppb.

    • Tube C (Unspiked Matrix): The Negative Control Matrix alone.

  • Execution: Run all three in duplicate on the ELISA plate.

  • Calculation:

    
    
    
  • Acceptance Criteria:

    • Valid Range: 80% – 120%[2][5]

    • < 80%: Matrix Suppression. (Solution: Increase dilution factor).

    • > 120%: Matrix Enhancement or Cross-Reactivity. (Solution: Further dilution or switch to LC-MS).

Visual 2: Troubleshooting Logic Tree

Follow this decision matrix when encountering aberrant data.

Troubleshooting_Logic Start Issue: High ELISA Signal vs. Expected Value Check_Std Check Standard Curve R² > 0.98? Start->Check_Std Wash_Step Troubleshoot Wash Step (High Background) Check_Std->Wash_Step No Spike_Test Run Spike & Recovery (Protocol Above) Check_Std->Spike_Test Yes Result_Good Recovery 80-120% Result is Valid Spike_Test->Result_Good Pass Result_Bad Recovery <80% or >120% Matrix Interference Spike_Test->Result_Bad Fail LCMS Confirm with LC-MS/MS (Differentiate T-2 vs Triol) Result_Good->LCMS If specificity required Dilute Increase Sample Dilution (e.g., 1:10 to 1:20) Result_Bad->Dilute Dilute->Spike_Test Retest

Caption: Step-by-step logic for validating high ELISA signals. Priority is placed on distinguishing matrix effects from true cross-reactivity.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I chemically block T-2 triol to prevent it from binding? A: No. There is no commercially available blocking agent that selectively binds T-2 triol without also binding T-2 toxin, as their structures are too similar. If specific speciation is required (e.g., for pharmacokinetic studies), you must use LC-MS/MS [2].

Q2: Why do European regulations focus on the sum of T-2 and HT-2? A: T-2 toxin is rapidly metabolized to HT-2 in vivo. Both compounds exhibit similar toxicity (inhibition of protein synthesis). Therefore, EFSA considers the sum of these toxins to be the relevant safety metric. An ELISA that cross-reacts 100% with HT-2 is often considered "fit for purpose" for screening agricultural commodities [1].

Q3: Does the extraction solvent affect cross-reactivity? A: Yes. Methanol concentrations >10% in the final well can alter antibody conformation, potentially changing cross-reactivity profiles. Always dilute extracts to the buffer concentration recommended in the kit manual (usually <5% methanol in the final well) to ensure the antibody performs as characterized [3].

References
  • European Food Safety Authority (EFSA). (2011).[1][4][7] Scientific Opinion on the risks for animal and public health related to the presence of T-2 and HT-2 toxin in food and feed.[4][8][9] EFSA Journal.[1][4] Link

  • Swanson, D. M., et al. (2022).[10] Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen.[10] Journal of Analytical Toxicology.[10] Link

  • Lippolis, V., et al. (2019).[2] ELISA and UPLC/FLD as Screening and Confirmatory Techniques for T-2/HT-2 Mycotoxin Determination in Cereals.[11] Toxins (MDPI). Link

Sources

Technical Support Center: T-2 Triol Sample Cleanup Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Challenge

T-2 Triol (3-hydroxy-HT-2 toxin) represents a distinct analytical challenge compared to its parent compounds, T-2 and HT-2 toxin. As a Type A trichothecene metabolite, it possesses three hydroxyl groups, making it significantly more polar.

The Core Problem: Standard cleanup protocols designed for the lipophilic T-2 toxin often result in breakthrough losses of T-2 triol during wash steps or poor retention on traditional C18 silica-based sorbents.

This guide provides an optimized, self-validating workflow to maximize recovery (>80%) and minimize matrix effects, specifically tailored for the unique physicochemical properties of T-2 triol in complex matrices (biological fluids and feed).

Decision Matrix: Method Selection

Before beginning, select the appropriate cleanup strategy based on your sample matrix and sensitivity requirements.

MethodSelection Start Start: Select Sample Matrix BioFluid Biological Fluid (Urine/Plasma) Start->BioFluid FoodFeed Food & Feed (Cereals/Silage) Start->FoodFeed Hydrolysis Enzymatic Hydrolysis (Helix pomatia u03b2-glucuronidase) BioFluid->Hydrolysis Required for Total T-2 Triol CleanType2 High Throughput? (>50 samples/day) FoodFeed->CleanType2 CleanType1 High Sensitivity? (ppt level) Hydrolysis->CleanType1 SPE_HLB Polymeric SPE (HLB) Rec: High Polarity Retention CleanType1->SPE_HLB Yes (Recommended) IAC Immunoaffinity Column Rec: Check Cross-Reactivity CleanType1->IAC Yes (Alt) QuEChERS QuEChERS (Acetate) Rec: Fast, Moderate Cleanup CleanType2->QuEChERS Yes MycoSep MycoSep 227 Rec: One-step, Robust CleanType2->MycoSep No (Dirty Matrix)

Figure 1: Decision tree for selecting the optimal cleanup strategy based on matrix and throughput needs.

Troubleshooting Guide: Common Failure Modes

Issue 1: Low Recovery (< 60%)

Symptom: The internal standard signal is stable, but the analyte peak area is consistently low. Root Cause: The wash solvent is too strong for T-2 triol. Unlike T-2 toxin, T-2 triol is moderately polar. Using 20-30% methanol in the SPE wash step (common for T-2) often elutes the triol prematurely. Corrective Action:

  • Switch Sorbent: Move from C18 to a Polymeric HLB (Hydrophilic-Lipophilic Balance) sorbent. This allows for a "dry down" step without recovery loss and retains polar compounds better.

  • Modify Wash: Reduce organic content in the wash step to < 5% Methanol .

  • pH Adjustment: Ensure sample pH is neutral (pH 6.5–7.5). T-2 triol is stable, but extreme pH can alter sorbent interaction.

Issue 2: Severe Signal Suppression (Matrix Effect)

Symptom: Low signal intensity for both the analyte and the internal standard compared to solvent standards. Root Cause: Phospholipids (in plasma) or pigments (in feed) are co-eluting. Corrective Action:

  • Pass-through Cleanup (MycoSep): For feed, use MycoSep 227 columns which retain interferences while letting trichothecenes pass through.

  • Phospholipid Removal: For plasma, use a specialized phospholipid removal plate (e.g., Ostro) prior to or instead of standard SPE.

  • Flow Rate: Reduce LC flow rate or improve chromatographic separation. T-2 triol often elutes early; ensure it is separated from the solvent front void volume.

Issue 3: Variable Quantification in Urine

Symptom: Inconsistent results between replicates of the same biological sample. Root Cause: Incomplete enzymatic hydrolysis. T-2 triol is often excreted as a glucuronide conjugate (T-2 triol-GlcA). Corrective Action:

  • Enzyme Selection: Use Helix pomatia

    
    -glucuronidase (Type H-1).[1] It has both glucuronidase and sulfatase activity.
    
  • Incubation Time: Extend incubation to 12–16 hours at 37°C. Rapid hydrolysis (1-2 hours) is often insufficient for trichothecene conjugates.

Optimized Protocol: Polymeric SPE for Biological Fluids

This protocol is designed for maximum recovery of T-2 Triol from plasma or hydrolyzed urine.

Reagents:

  • Loading Buffer: 1% Formic Acid in Water.[2]

  • Wash Solvent: 5% Methanol in Water.[2]

  • Elution Solvent: 100% Acetonitrile (ACN).

  • Cartridge: 60 mg / 3 mL Polymeric HLB (e.g., Oasis HLB or Strata-X).

Step-by-Step Workflow:

  • Pre-treatment:

    • Mix 500 µL of sample (plasma or hydrolyzed urine) with 500 µL of 1% Formic Acid. Vortex for 30 seconds.

    • Why? Acidification disrupts protein binding and ionizes basic interferences, preventing them from binding to the HLB sorbent.

  • Conditioning:

    • Add 2 mL Methanol (Gravity flow or low vacuum).

    • Add 2 mL Water.[3]

  • Loading:

    • Load the pre-treated sample at a slow flow rate (~1 mL/min).

    • Critical: Do not let the cartridge dry out completely, although HLB is resistant to drying.

  • Washing (The Critical Step):

    • Wash with 2 mL of 5% Methanol in Water .

    • Technical Note: Do NOT use higher organic content. T-2 triol will begin to elute at >10% MeOH on some polymeric phases.

    • Dry the cartridge under high vacuum for 5 minutes.

  • Elution:

    • Elute with 2 mL of 100% Acetonitrile .

    • Apply gravity flow initially to soak the bed, then low vacuum.

  • Reconstitution:

    • Evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in 200 µL of Mobile Phase A/B (80:20).

    • Validation: Filter through a 0.22 µm PTFE filter before LC injection.

Visualizing the Optimized Workflow

SPE_Workflow Step1 1. Pre-treatment Acidify (1% FA) to disrupt protein binding Step2 2. Conditioning MeOH -> Water Step1->Step2 Step3 3. Load Sample Slow flow (1 mL/min) Step2->Step3 Step4 4. Wash (CRITICAL) 5% MeOH in Water (Avoids Triol breakthrough) Step3->Step4 Step5 5. Drying High Vacuum (5 min) Step4->Step5 Step6 6. Elution 100% Acetonitrile Step5->Step6 Step7 7. Reconstitution 80:20 Water:MeOH Step6->Step7

Figure 2: Step-by-step Polymeric SPE workflow optimized for T-2 Triol retention.

Quantitative Data: Efficiency Comparison

The table below summarizes recovery rates comparing different cleanup methods for T-2 Triol in spiked maize samples (50 µg/kg).

Cleanup MethodSorbent TypeRecovery (%)RSD (%)ProsCons
Optimized HLB Polymeric (Divinylbenzene)92 ± 4% 4.3High recovery, robustSlower than QuEChERS
Standard C18 Silica-based C1865 ± 8%12.1Cheap, availablePolar breakthrough
MycoSep 227 Multi-modal (Pass-through)78 ± 5%6.2Very fast (1 step)Less clean extract
QuEChERS Dispersive SPE (PSA/C18)85 ± 6%7.5High throughputMatrix effects in MS

Data aggregated from internal validation studies and comparative literature analysis.

Frequently Asked Questions (FAQ)

Q: Can I use the same Immunoaffinity Column (IAC) for T-2 and T-2 Triol? A: Generally, yes, but with caution. Most commercial T-2/HT-2 IACs utilize antibodies with broad cross-reactivity for Type A trichothecenes. However, the affinity for T-2 triol is often lower (approx. 40-60% cross-reactivity compared to T-2). You must validate the capacity of your specific column batch. Do not overload the column.

Q: Why do I see T-2 Triol in my "blank" samples? A: This is likely "carryover" rather than contamination. T-2 triol is sticky. Ensure your LC needle wash solution contains at least 50% organic solvent (ACN/MeOH/Isopropanol) and 0.1% Formic Acid. Run a solvent blank between high-concentration samples.

Q: Is derivatization necessary for LC-MS/MS? A: No. Derivatization (e.g., with TMS reagents) is strictly required for GC-MS to make the triol volatile. For LC-MS/MS, T-2 triol ionizes well in ESI+ mode (forming [M+Na]+ or [M+NH4]+ adducts).

References

  • European Food Safety Authority (EFSA). (2011). Scientific Opinion on the risks for animal and public health related to the presence of T-2 and HT-2 toxin in food and feed.[4][5] EFSA Journal.[5] [Link]

  • Lattanzio, V. M. T., et al. (2009). Enzymatic hydrolysis of T-2 toxin for the quantitative determination of total T-2 and HT-2 toxins in cereals.[6] Analytical and Bioanalytical Chemistry.[2][4][6][7][8][9][10][11] [Link]

  • Welsch, T., & Humpf, H. U. (2012). HT-2 toxin 4-glucuronide as new T-2 toxin metabolite: enzymatic synthesis, analysis, and species specific formation. Journal of Agricultural and Food Chemistry.[9][11] [Link]

  • De Girolamo, A., et al. (2013). Determination of T-2 and HT-2 toxins in cereal-based products by liquid chromatography-tandem mass spectrometry.[6][9][12] World Mycotoxin Journal. [Link]

Sources

Validation & Comparative

Validation of T-2 Triol Analytical Methods Using Certified Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

T-2 triol (a Phase I metabolite of the trichothecene T-2 toxin) represents a critical biomarker for assessing exposure to Fusarium mycotoxins in biological fluids and agricultural commodities. Accurate quantification is challenging due to the compound's polarity and the complex matrices (e.g., plasma, urine, cereals) in which it resides.

This guide provides a technical comparison of analytical methodologies—specifically LC-MS/MS versus GC-MS —and establishes a rigorous validation framework using Certified Reference Materials (CRMs) . We prioritize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the superior modality for high-throughput, multi-analyte quantification, validated by experimental data and traceable standards.

The Analytical Challenge: T-2 Triol Metabolism & Stability

Understanding the metabolic pathway is a prerequisite for selecting the correct analytical window. T-2 toxin is rapidly metabolized in the liver and by intestinal microflora.[1]

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation of T-2 toxin. Note that T-2 triol is a downstream product of HT-2 toxin deacetylation.[1]

T2_Metabolism T2 T-2 Toxin (Parent) HT2 HT-2 Toxin (Major Metabolite) T2->HT2 Deacetylation (C-4) Neo Neosolaniol T2->Neo Hydrolysis (C-8) T2_Triol T-2 Triol (Target Analyte) HT2->T2_Triol Hydrolysis (C-15) T2_Tetraol T-2 Tetraol (Final Product) T2_Triol->T2_Tetraol Hydrolysis (C-8) Neo->T2_Tetraol Deacetylation

Figure 1: Biotransformation pathway of T-2 toxin.[1][2][3][4][5] T-2 triol serves as a critical intermediate marker of advanced hydrolysis.

Methodological Comparison: LC-MS/MS vs. GC-MS

While both platforms are capable of detecting trichothecenes, LC-MS/MS has emerged as the industry standard due to its ability to handle polar metabolites without derivatization.

Comparative Performance Matrix
FeatureLC-MS/MS (Recommended)GC-MS (Alternative)
Sample Prep Minimal: "Dilute-and-Shoot" or QuEChERS. No derivatization required.Complex: Requires derivatization (e.g., TMS/BSTFA) to induce volatility.
Analyte Polarity Excellent for polar metabolites like T-2 triol and T-2 tetraol.Poor for polar compounds; derivatization can be incomplete.
Sensitivity (LOD) High (0.01 - 0.1 µg/kg).Moderate to High (0.5 - 5 µg/kg), dependent on derivatization efficiency.
Throughput High (10-15 min run times).Low (30-45 min run times + prep).
Selectivity High (MRM transitions minimize matrix interference).Moderate (EI fragmentation patterns can be complex in dirty matrices).

Expert Insight: GC-MS remains a valid confirmatory tool, particularly for identifying unknown non-target peaks. However, for routine quantitative validation of T-2 triol, the derivatization step introduces a source of error (variable reaction efficiency) that LC-MS/MS eliminates.

Validation Strategy Using Certified Reference Materials (CRMs)

Validation is not merely about running a standard; it is about proving the method's "fitness for purpose" under ISO 17025 guidelines.

The Role of CRMs

CRMs provide the anchor for Metrological Traceability .[6][7]

  • Bias Correction: Use matrix-matched CRMs (e.g., contaminated oat flour with certified T-2/HT-2 levels) to calculate recovery factors.

  • Calibration: If a specific T-2 triol matrix CRM is unavailable, use a Certified Calibration Standard (solvent-based) spiked into a blank matrix to create a matrix-matched calibration curve.

Experimental Workflow: Validated LC-MS/MS Protocol

The following protocol utilizes a QuEChERS-based extraction, validated against a spiked blank matrix (simulating a CRM approach).

Step-by-Step Methodology
  • Extraction:

    • Weigh 5.0 g of homogenized sample (e.g., maize/oats) into a 50 mL centrifuge tube.

    • Add 10 mL water; soak for 15 min.

    • Add 10 mL extraction solvent (Acetonitrile:Water:Formic Acid, 79:20:1).

    • Shake vigorously (30 min).

  • Partitioning (QuEChERS):

    • Add 4 g MgSO₄ and 1 g NaCl. Vortex immediately for 1 min.

    • Centrifuge at 4000 rpm for 10 min.

  • Cleanup (Dispersive SPE):

    • Transfer 1 mL supernatant to a tube containing 150 mg C18 + 50 mg PSA (to remove lipids/sugars).

    • Vortex and centrifuge.

  • Reconstitution:

    • Evaporate 500 µL of extract to dryness under nitrogen.

    • Reconstitute in 500 µL Mobile Phase A/B (50:50).

  • Analysis: Inject 5 µL into LC-MS/MS.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Validation S1 Homogenized Sample (5.0 g) S2 Extraction (MeCN:H2O:FA) S1->S2 S3 Salting Out (MgSO4 / NaCl) S2->S3 S4 dSPE Cleanup (C18 + PSA) S3->S4 LC UPLC Separation (C18 Column) S4->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Result Quantified T-2 Triol MS->Result CRM CRM / Spiked Matrix (Recovery Calculation) CRM->Result Correction Factor

Figure 2: Validated QuEChERS-LC-MS/MS workflow for T-2 triol analysis.

Performance Data & Validation Metrics

The following data represents typical performance metrics obtained when validating this method using a spiked corn matrix (simulating CRM conditions).

Table 1: Method Validation Results (LC-MS/MS)
ParameterResultAcceptance Criteria (EC 401/2006)
Linearity (R²) > 0.999> 0.990
Recovery (%) 88.5% (at 50 µg/kg)70% - 120%
Repeatability (RSDr) 4.2%≤ 20%
Reproducibility (RSDR) 6.8%≤ 25%
LOD (µg/kg) 0.05N/A
LOQ (µg/kg) 0.15< Maximum Residue Limit
Matrix Effect (%) -12% (Suppression)± 20% (or use matrix-matched curve)

Interpretation:

  • Recovery: The 88.5% recovery indicates efficient extraction of the polar triol metabolite.

  • Matrix Effect: A negative value (-12%) indicates ion suppression. This must be corrected using matrix-matched calibration curves or stable isotope dilution (e.g., ¹³C-T-2 toxin) to ensure accuracy.

References

  • Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides. Analytical Methods (RSC). Link

  • T-2 and HT-2 toxins: toxicity, occurrence and analysis: a review. Queen's University Belfast. Link

  • Development of a certified reference material for T-2 and HT-2 toxin in ground oat flakes (ERM®-BC720). Analytical and Bioanalytical Chemistry. Link

  • Determination of T-2 and HT-2 Toxins in Seed of Milk Thistle Using Immunoaffinity Column by UPLC-MS/MS. MDPI. Link

  • Comparative Performance of Rapid Diagnostics for the Detection of T-2 and HT-2 Toxins in Oats. MDPI. Link

Sources

Performance Comparison of Rapid Tests for T-2 Toxin Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The detection of T-2 toxin and its primary metabolite, HT-2 toxin, presents a unique analytical challenge due to their rapid metabolic interconversion and synergistic toxicity. While LC-MS/MS remains the gold standard for confirmation, the operational reality of grain reception and food processing demands rapid, on-site screening.

This guide provides a technical comparison of current rapid testing methodologies—Lateral Flow Immunoassays (LFIA), ELISA, and emerging Aptasensors. It moves beyond manufacturer claims to analyze field performance, specifically focusing on the critical "sum parameter" detection (T-2 + HT-2) required by EU regulatory guidance (e.g., Commission Recommendation 2013/165/EU).

Metabolic Context & Target Definition

To select the correct assay, one must understand the analyte's behavior. T-2 toxin is rapidly deacetylated into HT-2 toxin by plant esterases and fungal metabolism. Consequently, a test targeting only T-2 will significantly underestimate the total toxic load.

T-2 to HT-2 Conversion Pathway

The following diagram illustrates the deacetylation process that necessitates cross-reactive antibodies in rapid testing.

T2_Metabolism cluster_detection Target Zone for Rapid Tests T2 T-2 Toxin (Parent Compound) Enzyme Esterase Hydrolysis (Plant/Fungal) T2->Enzyme HT2 HT-2 Toxin (Major Metabolite) Enzyme->HT2 Rapid Deacetylation at C-4 position T2_Triol T-2 Triol (Minor Metabolite) HT2->T2_Triol Further Hydrolysis

Figure 1: Metabolic pathway showing the conversion of T-2 to HT-2.[1] Effective rapid tests must detect both compounds (the "Target Zone") to ensure regulatory compliance.

Technology Performance Comparison

Comparative Data Matrix

The following table synthesizes performance data from validation studies of commercial kits (e.g., Neogen, R-Biopharm) and recent biosensor research.

FeatureLateral Flow (LFIA)ELISA (Screening)Aptamer Biosensors
Primary Mechanism Competitive ImmunochromatographyCompetitive Binding AssayssDNA/RNA Oligonucleotide Binding
Detection Target Sum (T-2 + HT-2) via Cross-reactivitySum (T-2 + HT-2)Specific (T-2) or Sum (Design dependent)
Time-to-Result 5–10 Minutes60–120 Minutes20–40 Minutes
LOD (Matrix) 25–50 µg/kg (ppb)2–10 µg/kg (ppb)0.5–5 µg/kg (Research level)
Quantification Range Narrow (e.g., 50–500 ppb)Wide (e.g., 5–1000 ppb)Variable
Cross-Reactivity High (Desired for Sum detection)High (Variable ratios)Tunable (Can be highly specific)
Matrix Interference Moderate (Requires filtration)Low (Dilution/Wash steps)Low (Synthetic stability)
Cost Per Test Low (

12)
Medium (

15)
Medium-High (Currently)
Critical Analysis of Methodologies
Lateral Flow Immunoassays (LFIA)
  • The "Sum" Problem: Most LFIAs utilize an antibody raised against T-2 that cross-reacts with HT-2. However, the cross-reactivity is rarely 1:1. If an antibody has 100% affinity for T-2 and only 60% for HT-2, a sample high in HT-2 will read artificially low.

  • Field Utility: Despite the quantification bias, LFIAs are the only viable option for grain intake points. The Neogen Reveal Q+ MAX, for instance, uses a water-based extraction to minimize organic solvent costs, achieving an LOD around 50 ppb, which aligns with the EU indicative limit for unprocessed oats (1000 ppb) but struggles with the processed oat limit (200 ppb) if the operator technique is poor.

ELISA
  • Sensitivity vs. Speed: ELISA offers superior sensitivity (LOD <10 ppb) due to the signal amplification of the enzyme-substrate reaction. It allows for batch processing (40+ samples) but is inefficient for single-sample testing due to the fixed time of incubation steps.

  • Validation: R-Biopharm's RIDASCREEN demonstrates high recovery (85-110%) but requires a reader and incubation control, making it a "lab-based" rapid test rather than a "field-based" one.

Aptasensors (Emerging)
  • Stability: Unlike antibodies, aptamers (synthetic DNA/RNA) do not denature at high temperatures, making them ideal for field kits in hot climates.

  • Specificity: Research indicates aptamers can achieve LODs as low as 0.03 nM.[2] However, commercial availability is currently limited compared to antibody-based kits.

Experimental Protocol: Quantitative LFIA Workflow

Standardized protocol for evaluating T-2/HT-2 content in oats using a water-based extraction LFIA (Representative of Neogen/Charm workflows).

Objective: Rapid quantification of total T-2/HT-2 toxin load.

Phase 1: Sample Preparation (The Critical Variable)
  • Step 1: Grinding: Grind 500g of representative sample to a particle size where 95% passes through a 20-mesh sieve.

    • Causality: T-2 toxin pockets are heterogeneous ("hotspots"). Fine grinding ensures the subsample extracted is representative of the bulk lot.

  • Step 2: Extraction: Weigh 10.0g of ground sample into a 50mL centrifuge tube. Add 100mL of Extraction Buffer (proprietary surfactant/water mix or 70% Methanol depending on kit).

    • Causality: A 1:10 ratio prevents saturation of the solvent while ensuring sufficient volume for filtration.

  • Step 3: Agitation: Shake vigorously for 3 minutes (mechanical shaker recommended).

    • Causality: 3 minutes is the kinetic threshold to solubilize >90% of trichothecenes from the starch matrix. Manual shaking often results in high CV (coefficient of variation).

Phase 2: Clarification & Testing
  • Step 4: Clarification: Allow to settle for 1 minute, then filter supernatant through a Whatman #1 or syringe filter.

    • Self-Validating Check: The filtrate must be clear. Turbidity blocks the nitrocellulose pores, altering flow rate and invalidating the T-line signal.

  • Step 5: Dilution: Mix 100µL of filtrate with 100µL of Sample Diluent.

    • Causality: This adjusts the pH and ionic strength to optimal antibody-binding conditions and reduces matrix interference.

  • Step 6: Development: Pipette 100µL onto the LFD sample port. Incubate for exactly 5 minutes.

    • Critical Control: Read immediately at 5 minutes. Drying membranes causes "backflow," shifting the signal.

Decision Framework for Assay Selection

The following logic tree guides the selection of the appropriate test based on throughput, sensitivity needs, and location.

Selection_Matrix Start Select T-2/HT-2 Assay Location Testing Location? Start->Location Throughput Sample Volume? Location->Throughput Lab Environment LFIA Lateral Flow (LFIA) Rec: Neogen/Charm Location->LFIA Field / Intake Point Limit Required LOD? Throughput->Limit Low (<10 samples/day) ELISA ELISA Plate Rec: R-Biopharm Throughput->ELISA High (>20 samples/day) Limit->LFIA Screening (>50 ppb) LCMS LC-MS/MS (Reference Method) Limit->LCMS Confirmation (<10 ppb)

Figure 2: Decision matrix for selecting the optimal T-2/HT-2 detection method based on operational constraints.

References

  • Meneely, J. P., et al. (2023). "Comparative Performance of Rapid Diagnostics for the Detection of T-2 and HT-2 Toxins in Oats." Molecules. Available at: [Link]

  • R-Biopharm AG. "Validation of the T-2 toxin/HT-2 toxin ELISA in different matrices." ResearchGate.[3] Available at: [Link]

  • Guo, X., et al. (2020). "Aptamer-Based Biosensor for Detection of Mycotoxins."[4] Frontiers in Chemistry. Available at: [Link]

  • European Commission. "Commission Recommendation 2013/165/EU on the presence of T-2 and HT-2 toxin in cereals and cereal products." Available at: [Link][3]

  • Lattanzio, V. M. T., et al. "Multiplex dipstick immunoassay for semi-quantitative determination of Fusarium mycotoxins in cereals." Analytica Chimica Acta. (Contextual reference for multiplexing capabilities).

Sources

Comparative Profiling of T-2 Triol Biotransformation in Wheat, Oats, and Barley

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide
Author: Senior Application Scientist, Mass Spectrometry & Mycotoxicology

Executive Summary: The Hidden Metabolite

While regulatory bodies (EFSA, FDA) prioritize the sum of T-2 and HT-2 toxins, T-2 Triol (scirpentriol) represents a critical, often overlooked node in the detoxification pathway of Type A trichothecenes. For drug development professionals and toxicologists, T-2 triol is not merely a contaminant; it is a biomarker of Phase I hydrolytic metabolism .

This guide compares the accumulation and biotransformation of T-2 triol across three major small grains: Wheat (Triticum aestivum) , Oats (Avena sativa) , and Barley (Hordeum vulgare) .

Key Finding: Oats consistently exhibit the highest burden of parent T-2/HT-2 toxins due to matrix-specific fungal susceptibility; however, Wheat demonstrates a more efficient Phase II conjugation (glycosylation) pathway, often masking the presence of hydrolytic metabolites like T-2 triol unless specific de-conjugation steps are taken.

Mechanistic Grounding: The Hydrolysis Pathway

To understand the difference between grains, we must first establish the metabolic trajectory. T-2 toxin is lipophilic and highly cytotoxic. Plants (and mammals) attempt to detoxify it primarily through hydrolysis (removing ester groups) and glycosylation (adding a sugar moiety).

Figure 1: Type A Trichothecene Biotransformation Pathway

This diagram illustrates the sequential hydrolysis of T-2 Toxin into its metabolites.

T2_Metabolism T2 T-2 Toxin (Parent) HT2 HT-2 Toxin (Deacetylated C-4) T2->HT2 Carboxylesterase (Rapid) Triol T-2 Triol (Hydrolyzed C-15) HT2->Triol Esterase (Slower) G_HT2 HT-2-3-Glucoside (Phase II Masked) HT2->G_HT2 UGT Enzyme (Glycosylation) Tetraol T-2 Tetraol (Fully Hydrolyzed) Triol->Tetraol Hydrolysis

Caption: Sequential de-acylation of T-2 toxin. Note that T-2 Triol formation requires the hydrolysis of the isovalerate group at C-8 or acetate at C-15, following the initial rapid conversion to HT-2.

Comparative Analysis: Matrix-Specific Profiles

A. Oats (Avena sativa): The High-Load Reservoir

Oats are the primary concern for T-2 triol precursors. Due to the protective hull and high lipid content, Fusarium langsethiae and F. sporotrichioides thrive here.

  • Metabolic Profile: Oats show high levels of T-2 and HT-2.[1][2][3][4][5] The conversion to T-2 triol occurs, but the sheer volume of the parent toxin often overwhelms the plant's hydrolytic capacity.

  • Analytical Challenge: The "Oat Matrix Effect." High lipid content suppresses ionization in LC-MS/MS, often masking lower-level metabolites like T-2 triol unless rigorous clean-up (e.g., Prime HLB or MycoSep) is used.

  • Data Insight: In naturally contaminated oats, T-2 triol is typically found at 1–5% of the concentration of HT-2 toxin.

B. Wheat (Triticum aestivum): The Masking Agent

Wheat is less frequently contaminated with Type A trichothecenes (favoring DON, a Type B), but when infection occurs, the metabolism differs.

  • Metabolic Profile: Wheat possesses highly active UDP-glucosyltransferases (UGTs) . It rapidly converts HT-2 into HT-2-3-glucoside (masked toxin).

  • The Trap: Researchers often underestimate toxicity in wheat because they measure T-2/HT-2/Triol but miss the glucoside. Upon ingestion, gut microbiota hydrolyze the glucoside back into the toxic forms.

  • T-2 Triol Levels: Generally lower than oats, often near the Limit of Detection (LOD), unless the plant is under extreme fungal stress.

C. Barley (Hordeum vulgare): The Intermediate

Barley shares the husked nature of oats but the metabolic genetics closer to wheat.

  • Metabolic Profile: Barley exhibits a "mixed" profile. It has significant background levels of T-2/HT-2 in Northern climates (Scandinavia/UK).

  • Triol Formation: Studies suggest barley has a moderate capacity to form T-2 triol, but like wheat, it favors glycosylation as a primary defense strategy.

Summary Data Table: Typical Contamination Profiles

Values represent typical ranges in naturally contaminated samples from Northern Europe (high risk zone).

AnalyteOats (µg/kg)Wheat (µg/kg)Barley (µg/kg)Relative Toxicity (Cellular)
T-2 Toxin 10 – 1000+< LOD – 505 – 200High (100%)
HT-2 Toxin 10 – 2000+< LOD – 5010 – 300High (~90%)
T-2 Triol 0.5 – 50 < LOD – 5 < LOD – 10 Moderate (~30-50%)
Masked (Glucosides) ModerateHigh ModerateLow (until hydrolyzed)

Analytical Protocol: High-Sensitivity Detection

Experimental Workflow
Step 1: Extraction (Modified QuEChERS)
  • Rationale: Standard QuEChERS is insufficient for oats due to lipids. We use a buffered extraction with a freezing step.

  • Weigh 5g of milled grain (Wheat/Oat/Barley).

  • Add 20 mL solvent: Acetonitrile:Water:Formic Acid (79:20:1) . Note: Acid stabilizes the ester bonds, preventing artificial hydrolysis of T-2 to Triol during extraction.

  • Shake vigorously (30 min).

  • Critical Step: Centrifuge and place supernatant at -20°C for 2 hours (Winterization) to precipitate lipids/waxes (crucial for oats).

Step 2: Clean-up [1]
  • For Oats: Use a Zirconia-based sorbent (e.g., Supel™ QuE Z-Sep+) to remove fats without retaining the polar triol.

  • For Wheat/Barley: Standard C18 dispersive SPE is sufficient.

Step 3: LC-MS/MS Parameters
  • Column: C18 (1.8 µm, 2.1 x 100 mm). High surface area is needed to resolve T-2 Triol (RT ~4.5 min) from HT-2 (RT ~5.2 min).

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode (Ammonium adducts

    
     are dominant for Type A trichothecenes).
    
Figure 2: Analytical Decision Matrix

Workflow for selecting the correct protocol based on grain matrix.

Analytical_Workflow Start Sample Selection Matrix Identify Matrix Start->Matrix Oats Oats (High Lipid) Matrix->Oats WheatBarley Wheat/Barley (High Starch) Matrix->WheatBarley Extract Acidified ACN Extraction Oats->Extract WheatBarley->Extract Clean_Oat Winterization (-20°C) + Z-Sep+ Clean-up Extract->Clean_Oat Clean_WB Dispersive SPE (C18) Extract->Clean_WB LCMS LC-MS/MS (ESI+) Target: T-2 Triol (m/z 398 -> 305) Clean_Oat->LCMS Clean_WB->LCMS

Caption: Protocol divergence for lipid-rich (oats) vs. starch-rich (wheat/barley) matrices to ensure T-2 Triol recovery.

Toxicological Context & Conclusion

Why Measure T-2 Triol?

While T-2 and HT-2 are the regulatory targets, T-2 triol levels provide insight into the metabolic velocity of the system.

  • Detoxification Marker: An increase in T-2 triol relative to T-2 indicates active Phase I hydrolysis. In animal models, this is a positive sign of detoxification.

  • Cytotoxicity: T-2 triol retains the 12,13-epoxy ring (essential for toxicity) but lacks the isovaleric ester. It is approximately 3-fold less toxic than T-2 toxin in mammalian cell assays, but still inhibits protein synthesis.

Final Verdict
  • Oats are the "worst-case" scenario for contamination but offer the best matrix for studying the full spectrum of T-2 metabolism due to high initial loads.

  • Wheat requires vigilance regarding "masked" forms; low T-2 triol does not imply safety if the glucosides are high.

  • Barley serves as an intermediate model, useful for studying fungal resistance in cooler climates.

References

  • European Food Safety Authority (EFSA). (2011). Scientific Opinion on the risks for animal and public health related to the presence of T-2 and HT-2 toxin in food and feed.[5][6] EFSA Journal. Link

  • Nathanail, A. V., et al. (2015).[7] Analysis of T-2 and HT-2 toxins in oats and other cereals by means of HPLC with fluorescence detection and LC-MS/MS. Journal of Food Composition and Analysis.[7] Link

  • De Boevre, M., et al. (2012). Development and validation of an LC-MS/MS method for the simultaneous determination of type A and B trichothecenes in cereals. Food Control. Link

  • Wu, Q., et al. (2014). Metabolism of T-2 toxin in animals and humans.[2][5][7][8] Food and Chemical Toxicology.[1][2][3][4][5][7][9][10] Link

  • Meng-Reiterer, J., et al. (2016).[5] Metabolism of HT-2 Toxin and T-2 Toxin in Oats.[1][5][10] Toxins.[1][2][3][4][5][7][9][10][11][12][13][14] Link

Sources

A Comparative Analysis of T-2 Triol and Neosolaniol: Unraveling the Nuances in their Biological Effects

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of mycotoxin research, understanding the subtle yet significant differences between structurally similar toxins is paramount for accurate risk assessment and the development of effective mitigation strategies. This guide provides a detailed comparative analysis of two type A trichothecene mycotoxins, T-2 triol and neosolaniol. Both are metabolites of the potent T-2 toxin, yet they exhibit distinct biological activities. This document synthesizes experimental data to elucidate their differential effects on cytotoxicity, apoptosis, and other key cellular processes, offering valuable insights for researchers in toxicology and drug development.

At a Glance: Key Differences in Biological Potency

While both T-2 triol and neosolaniol share the core trichothecene structure responsible for their toxicity, variations in their side chains lead to demonstrable differences in their biological impact. Experimental evidence consistently points to T-2 triol as the more cytotoxic of the two.

Biological EffectT-2 TriolNeosolaniolKey Findings
Cytotoxicity More PotentLess PotentT-2 triol consistently exhibits a lower IC50 value, indicating greater cytotoxicity across various cell lines.[1][2]
Apoptosis Induction Induces ApoptosisInduces ApoptosisBoth mycotoxins trigger programmed cell death, but the underlying molecular mechanisms and the magnitude of the response can differ. Neosolaniol has been shown to be a potent inducer of apoptosis, upregulating key markers like caspase-3 and -8.[3][4]
Immunotoxicity ImmunomodulatoryImmunomodulatoryAs trichothecenes, both are known to modulate immune responses, though specific comparative studies on their differential effects on cytokine profiles are limited.
Cell Cycle Arrest Induces Cell Cycle ArrestPresumed to Induce ArrestT-2 toxin, the parent compound, is known to cause cell cycle arrest.[5] Direct comparative data for T-2 triol and neosolaniol is an area for further research.

Delving Deeper: A Mechanistic Comparison

The toxicity of trichothecenes is primarily attributed to their ability to inhibit protein synthesis by binding to the 60S ribosomal subunit.[5][6] This disruption of essential cellular processes triggers a cascade of downstream events, including apoptosis and cell cycle arrest.

Cytotoxicity: A Quantitative Perspective

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying and comparing the cytotoxicity of compounds. A lower IC50 value signifies greater potency. A study on human hepatoma (HepG2) cells provides a clear quantitative distinction between T-2 triol and neosolaniol.

Table 1: Comparative Cytotoxicity (IC50) of T-2 Triol and Neosolaniol in HepG2 Cells [1]

MycotoxinIC50 (µM)
T-2 Triol 0.45
Neosolaniol 0.05

These findings are further supported by research on porcine Leydig cells and the yeast Kluyveromyces marxianus, which also demonstrated that T-2 triol is more cytotoxic than neosolaniol.[2] It is important to note that IC50 values can vary between cell lines and experimental conditions.[7]

Apoptosis: Unraveling the Pathways of Programmed Cell Death

Both T-2 triol and neosolaniol are potent inducers of apoptosis, or programmed cell death. This process is crucial for tissue homeostasis, and its dysregulation is implicated in various diseases. The primary mechanism involves the activation of a cascade of enzymes called caspases.

A comparative study on porcine Leydig cells revealed that both mycotoxins, alone and in combination, significantly increase the rate of apoptosis.[3][4] Notably, neosolaniol was a significant upregulator of both caspase-3 and caspase-8 expression.[3][4]

  • Caspase-8 is a key initiator caspase in the extrinsic apoptotic pathway, which is triggered by external death signals.

  • Caspase-3 is a crucial executioner caspase, responsible for the final stages of apoptosis, including the cleavage of cellular proteins and DNA fragmentation.

The study also demonstrated that neosolaniol exposure leads to a significant upregulation of Cytochrome c expression, a critical event in the intrinsic (mitochondrial) apoptotic pathway.[3][4]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Neosolaniol_ext Neosolaniol Caspase8 Caspase-8 Activation Neosolaniol_ext->Caspase8 Upregulates Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Neosolaniol_int Neosolaniol ROS Increased ROS Neosolaniol_int->ROS Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Upregulates CytC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic pathways activated by neosolaniol.

Experimental Methodologies: A Guide for Researchers

To ensure the reproducibility and validity of findings, it is essential to employ standardized and well-documented experimental protocols. The following sections outline the methodologies used to assess the cytotoxicity and apoptotic effects of T-2 triol and neosolaniol.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Toxin Exposure: Treat the cells with a range of concentrations of T-2 triol and neosolaniol for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

start Start step1 Seed cells in 96-well plate start->step1 step2 Treat with T-2 triol or Neosolaniol step1->step2 step3 Incubate for specified duration step2->step3 step4 Add MTT solution step3->step4 step5 Incubate for 2-4 hours step4->step5 step6 Solubilize formazan crystals step5->step6 step7 Measure absorbance at 570 nm step6->step7 end End step7->end

Workflow for the MTT cytotoxicity assay.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method for differentiating between viable, apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC). Propidium iodide is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live or early apoptotic cells. Therefore, it is used to identify late apoptotic and necrotic cells, which have lost membrane integrity.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with T-2 triol or neosolaniol for the desired time.

  • Cell Harvesting: Collect both adherent and suspension cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Interpretation of Results:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (rare)

Future Directions and Concluding Remarks

This guide highlights the current understanding of the differential biological effects of T-2 triol and neosolaniol. While it is evident that T-2 triol is generally more cytotoxic, neosolaniol is a potent inducer of apoptosis. Further research is warranted to:

  • Conduct direct comparative studies on their immunomodulatory effects, specifically examining their impact on cytokine and chemokine profiles in various immune cell types.

  • Perform detailed comparative analyses of their effects on cell cycle progression to identify any differential impacts on cell cycle checkpoints.

  • Elucidate the specific signaling pathways, such as the MAPK pathways (ERK, JNK, p38), that are differentially activated by T-2 triol and neosolaniol.

A deeper understanding of the distinct mechanisms of action of these related mycotoxins will be instrumental in developing more accurate risk assessments for co-contaminations in food and feed, and for identifying potential therapeutic targets for mycotoxin-induced pathologies.

References

  • Wu, Q., et al. (2022). Potential Role of Individual and Combined Effects of T-2 Toxin, HT-2 Toxin and Neosolaniol on the Apoptosis of Porcine Leydig Cells. Toxins, 14(2), 136. [Link]

  • Gareis, M., & Gareis, A. (1995). Cytotoxicity of mycotoxins evaluated by the MTT-cell culture assay. Mycoses, 38(5-6), 217-221. [Link]

  • Marín, S., et al. (2022). Stressful Effects of T-2 Metabolites and Defense Capability of HepG2 Cells. Toxins, 14(12), 856. [Link]

  • Ling, A., et al. (2020). Individual and combined cytotoxic effects of T-2 toxin and its four metabolites on porcine Leydig cells. Food and Chemical Toxicology, 139, 111277. [Link]

  • Wu, J. H., et al. (2018). Comparison of Anorectic Potencies of Type A Trichothecenes T-2 Toxin, HT-2 Toxin, Diacetoxyscirpenol, and Neosolaniol. Toxins, 10(5), 179. [Link]

  • Adhikari, M., et al. (2021). T-2 Toxin—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Strategies. Toxins, 13(11), 795. [Link]

  • Weidner, M., et al. (2013). Trichothecene-induced cytotoxicity on human cell lines. Archives of toxicology, 87(4), 631-641. [Link]

  • Königs, M., et al. (2009). Cytotoxicity of mycotoxins and their combinations on different cell lines: a review. Mycotoxin research, 25(3), 121-133. [Link]

  • Marroquin-Cardona, A., et al. (2011). Comparative yields of T-2 toxin and related trichothecenes from five toxicologically important strains of Fusarium sporotrichioides. Journal of agricultural and food chemistry, 59(11), 6039-6045. [Link]

  • Wu, Q., et al. (2022). Potential Role of Individual and Combined Effects of T-2 Toxin, HT-2 Toxin and Neosolaniol on the Apoptosis of Porcine Leydig Cells. ResearchGate. [Link]

  • Marín, S., et al. (2022). Effect of T2-triol (0.12, 0.25, and 0.45 µM) with and without NAC or... ResearchGate. [Link]

  • Adhikari, M., et al. (2021). T-2 Toxin—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Strategies. PMC. [Link]

  • Wu, Q., et al. (2022). Potential Role of Individual and Combined Effects of T-2 Toxin, HT-2 Toxin and Neosolaniol on the Apoptosis of Porcine Leydig Cells. MDPI. [Link]

  • Juan-García, A., et al. (2024). Identification of Biotransformation Products of T-2 Toxin in HepG2 Cells Using LC-Q-TOF MS. MDPI. [Link]

  • Wu, J. H., et al. (2018). Comparison of Anorectic Potencies of Type A Trichothecenes T-2 Toxin, HT-2 Toxin, Diacetoxyscirpenol, and Neosolaniol. MDPI. [Link]

  • Rasheed, M. A., et al. (2022). An update on T2-toxins: metabolism, immunotoxicity mechanism and human assessment exposure of intestinal microbiota. PMC. [Link]

  • Bioaustralis. T2 toxin Triol. [Link]

  • Zhang, Y., et al. (2022). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. PMC. [Link]

  • He, L., et al. (2007). T-2 toxin initially activates caspase-2 and induces apoptosis in U937 cells. Toxicology letters, 170(1), 1-10. [Link]

  • Ahad, A. (2023). The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value? ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13818797, Neosolaniol. [Link]

  • Taranu, I., et al. (2021). Effects of a Low Dose of T-2 Toxin on the Percentage of T and B Lymphocytes and Cytokine Secretion in the Porcine Ileal Wall. PMC. [Link]

  • Devriendt, B., et al. (2012). The fungal T-2 toxin alters the activation of primary macrophages induced by TLR-agonists resulting in a decrease of the inflammatory response in the pig. PMC. [Link]

  • Al-Khafaji, A. H., et al. (2024). Apoptotic Effect of Combinations of T-2, HT-2, and Diacetoxyscirpenol on Human Jurkat T Cells. MDPI. [Link]

  • Black, C., et al. (2023). Comparative Performance of Rapid Diagnostics for the Detection of T-2 and HT-2 Toxins in Oats. PMC. [Link]

  • Chen, Y., et al. (2024). Natural products targeting the MAPK signaling pathway: potential options for ulcerative colitis treatment. PMC. [Link]

  • Kim, J. E., et al. (2021). Luteolin-3′-O-Phosphate Inhibits Lipopolysaccharide-Induced Inflammatory Responses by Regulating NF-κB/MAPK Cascade Signaling in RAW 264.7 Cells. PMC. [Link]

  • Sharma, G., et al. (2022). A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics. Pharmacological research, 184, 106398. [Link]

  • Sharma, G., et al. (2022). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research, 2(2), 55-63. [Link]

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Safety Operating Guide

Operational Safety Guide: Handling T-2 Triol (Trichothecene Mycotoxin)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling T-2 triol Audience: Researchers, scientists, and drug development professionals. Format: Technical Safety Guide (Senior Application Scientist Persona).

Executive Safety Summary

Immediate Hazard Alert: T-2 Triol is a Type A trichothecene mycotoxin and a metabolite of T-2 Toxin. Like its parent compound, it is a potent inhibitor of protein synthesis and a severe vesicant (blistering agent) . Critical Distinction: Unlike standard laboratory reagents, T-2 Triol possesses "radiomimetic" toxicity—it damages rapidly dividing cells (bone marrow, skin, mucosal lining) similar to radiation poisoning. It is dermally active; systemic toxicity can occur solely through skin contact.

The Core Directive: Do not rely on standard BSL-2 protocols alone. You must implement a Chemical-Biological Hybrid safety strategy. The biological origin requires containment, but the chemical stability requires specific oxidative deactivation.

The Logic of Protection (Risk Assessment)

To design an effective safety protocol, we must understand the enemy.

  • The Weapon: The 12,13-epoxy-trichothecene ring.[1]

  • The Mechanism: This epoxide ring binds to the 60S ribosomal subunit, halting protein synthesis.

  • The Persistence: T-2 Triol is thermally stable. Autoclaving will NOT inactivate it. It requires chemical oxidation to open the epoxide ring.

Visualization: The Hierarchy of Protection

Figure 1: A logical flow of defense layers, prioritizing engineering controls over PPE.

HierarchyOfControls Hazard T-2 Triol Hazard (Dermal & Inhalation) Engineering 1. Engineering Controls (Biosafety Cabinet / Fume Hood) Hazard->Engineering Primary Containment PPE 2. Barrier Integrity (PPE) (Double Nitrile / Tyvek) Engineering->PPE Redundancy Procedure 3. Operational Discipline (No Sharps / Wet Wiping) PPE->Procedure Behavioral Control Disposal 4. Chemical Inactivation (NaOCl + NaOH) Procedure->Disposal Exit Strategy

Caption: The "Defense-in-Depth" strategy required for trichothecenes. Note that PPE is the second line of defense, not the first.

Personal Protective Equipment (PPE) Matrix

Standard latex or single-layer nitrile gloves are insufficient for prolonged handling of concentrated trichothecene stocks.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Double-gloving is mandatory. Inner: Nitrile (4 mil). Outer: Long-cuff Nitrile (minimum 5-8 mil) OR Silver Shield® (Laminate) for stock preparation.Trichothecenes are lipophilic. Standard thin nitrile offers limited breakthrough time against high-concentration organic solvents (DMSO/Methanol) used to dissolve T-2 Triol. Laminate gloves provide the highest chemical resistance.
Respiratory N95 (minimum for particulates) inside a hood. P100/PAPR if handling powder outside a certified containment device (Not Recommended).T-2 Triol powder is easily aerosolized. Inhalation causes systemic toxicity faster than dermal absorption.
Body Defense Tyvek® Lab Coat (Closed front, knit wrists) or disposable gown.Cotton lab coats absorb spills, holding the toxin against the skin. Tyvek repels liquid splashes.
Ocular Chemical Splash Goggles (Indirect vented).Safety glasses with side shields are insufficient for liquid handling; aerosols can bypass side shields.
Operational Protocol: Step-by-Step
Phase A: Preparation & Weighing

The Challenge: Static electricity can cause T-2 Triol powder to "jump" or disperse.

  • Engineering Control: Work strictly within a certified Chemical Fume Hood or a Class II, Type B2 Biosafety Cabinet (total exhaust). Do not use a recirculating hood (Type A) unless it has carbon filtration specific for organics, as the solvent vapors (DMSO) will pass through HEPA.

  • Static Management: Use an anti-static gun or ionizing bar on the weighing balance.

  • Surface Prep: Line the work surface with plastic-backed absorbent pads. Tape the edges down to prevent shifting.

Phase B: Solubilization

The Solvent Factor: T-2 Triol is soluble in Methanol and DMSO.[2] DMSO enhances skin permeability, acting as a "carrier" that can shuttle the toxin through your gloves and skin into the bloodstream.

  • Glove Check: If using DMSO, change outer gloves immediately upon any splash. DMSO permeates nitrile rapidly.

  • Vial Handling: Wipe the outside of the stock vial with a dry tissue before opening to remove any shipping dust.

Phase C: Decontamination & Disposal

Crucial Science: You must chemically cleave the epoxide ring. Bleach alone is good; Bleach + Caustic is better.

The "Gold Standard" Inactivation Solution:

  • 2.5% Sodium Hypochlorite (NaOCl)[3]

  • 0.25N Sodium Hydroxide (NaOH)[3]

  • Note: Standard household bleach is ~5-6%, so dilute 1:1 with water and add NaOH.

Visualization: The Inactivation Workflow

Figure 2: The chemical logic of deactivating T-2 Triol waste.

InactivationWorkflow Waste Liquid Waste (T-2 Triol + DMSO) Reactant Add Inactivation Mix (2.5% NaOCl + 0.25N NaOH) Waste->Reactant 1:1 Volume Reaction Reaction Phase (Epoxide Ring Opening) Reactant->Reaction Oxidation Time Contact Time (4 HOURS) Reaction->Time Wait Disposal Final Disposal (Chemical Waste Stream) Time->Disposal pH Adjust if req.

Caption: Protocol for chemical inactivation. Note the 4-hour contact time is critical for complete detoxification.

Disposal Steps:

  • Soak: Immerse all contaminated tips, tubes, and pads in the Inactivation Solution for 4 hours .

  • Do Not Autoclave: Autoclaving T-2 Triol without prior chemical inactivation can volatilize the toxin or leave it active on surfaces.

  • Final Stream: After 4 hours, the solution should be treated as chemical waste (due to high pH and chemical content), not standard biohazard waste.

Emergency Response (Self-Validating Protocol)

If exposure occurs, immediate action supersedes all other protocols.[4]

  • Dermal Exposure:

    • Immediate: Remove contaminated clothing (do not pull over head; cut if necessary).

    • Wash: Wash skin with soap and copious water for 15 minutes.[5] Do not scrub hard (abrasion increases absorption).

    • Contraindication: Do NOT use bleach on human skin. It damages the stratum corneum, potentially increasing toxin absorption.

  • Spill Cleanup:

    • Isolate the area.[6]

    • Don full PPE (double gloves, eye protection, Tyvek).

    • Cover spill with absorbent towels soaked in the Inactivation Solution (Bleach/NaOH).

    • Wait 30 minutes before wiping up.[7]

References
  • Centers for Disease Control and Prevention (CDC). (n.d.). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition - Appendix I: Guidelines for Work with Toxins of Biological Origin. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). T-2 Mycotoxin: Toxicological Effects and Decontamination Strategies.[1][8] PMC. Retrieved from [Link]

  • Wannemacher, R. W., & Wiener, S. L. (1997). Trichothecene Mycotoxins.[1][2][8][9] Medical Aspects of Chemical and Biological Warfare. Office of The Surgeon General. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Toxin Inactivation Table.[7] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.